Technical Documentation Center

2,4-Dibromo-6-methoxyquinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dibromo-6-methoxyquinazoline
  • CAS: 1379363-92-4

Core Science & Biosynthesis

Foundational

2,4-Dibromo-6-methoxyquinazoline (CAS: 1379363-92-4): A Comprehensive Technical Guide on Physicochemical Properties and Regioselective Functionalization

Executive Summary In the landscape of modern medicinal chemistry and drug development, bicyclic heteroaromatic scaffolds serve as the architectural foundation for countless targeted therapeutics. 2,4-Dibromo-6-methoxyqui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, bicyclic heteroaromatic scaffolds serve as the architectural foundation for countless targeted therapeutics. 2,4-Dibromo-6-methoxyquinazoline is a highly versatile, di-halogenated building block. Characterized by its differential halogen reactivity and the electron-donating influence of the C6-methoxy group, this intermediate is indispensable for the synthesis of advanced kinase inhibitors, antiviral agents, and novel antineoplastic compounds.

As an Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will dissect the physicochemical nature of this compound, explore the causality behind its regioselective reactivity, and provide self-validating experimental workflows for its functionalization.

Physicochemical Profile & Structural Causality

Understanding the physical and chemical parameters of 2,4-dibromo-6-methoxyquinazoline is the first step in predicting its behavior in complex synthetic workflows. The presence of two bromine atoms imparts significant molecular weight and lipophilicity, while the methoxy group at the 6-position modulates the electronic density of the fused benzene ring, a critical feature for mimicking the pharmacophores of established clinical kinase inhibitors[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2,4-Dibromo-6-methoxyquinazoline
CAS Registry Number 1379363-92-4[2]
Molecular Formula C9H6Br2N2O[2]
Molecular Weight 317.96 g/mol [2]
MDL Number MFCD18378803[3]
Appearance Crystalline solid (Off-white to pale yellow)
Solubility Soluble in aprotic polar solvents (DMSO, DMF, DCM); Insoluble in H2O[4]
Storage Conditions Dry, dark conditions at 2–8°C; sensitive to light and moisture[4]

Note: As a brominated aromatic compound, it is susceptible to hydrolysis over time if exposed to atmospheric moisture, necessitating storage under an inert atmosphere (Argon/N2)[4].

Mechanistic Reactivity: The Regioselective Advantage

The true value of 2,4-dibromo-6-methoxyquinazoline lies in its capacity for regioselective sequential functionalization [5]. The pyrimidine ring of the quinazoline core is highly electron-deficient due to the inductive and resonance effects of the N1 and N3 nitrogen atoms.

Why does substitution occur at C4 first? When subjected to Nucleophilic Aromatic Substitution (SNAr), the C4-bromine is displaced preferentially over the C2-bromine. The causality here is rooted in transition-state stabilization. Nucleophilic attack at C4 generates a Meisenheimer intermediate where the negative charge is delocalized onto both the N1 and N3 atoms without severely disrupting the aromaticity of the fused benzene ring. In contrast, attack at C2 localizes the charge less favorably. Consequently, the C4 position acts as a kinetic thermodynamic sink at low temperatures, allowing chemists to install diverse pharmacophores (e.g., anilines, aliphatic amines) with near-perfect regiocontrol[6].

Experimental Workflows: Synthesis & Validation

To build complex bioactive molecules (such as the potent anticancer agent [6] or novel viral inhibitors[7]), researchers must execute a two-step functionalization: an SNAr at C4 followed by a Palladium-catalyzed cross-coupling at C2.

Protocol 1: Regioselective SNAr at the C4 Position

Objective: Synthesize 2-bromo-4-(substituted-amino)-6-methoxyquinazoline.

Causality of Reagents:

  • Solvent (Isopropanol): A protic solvent is chosen over aprotic options (like THF) because hydrogen bonding stabilizes the leaving bromide ion, accelerating the reaction at lower temperatures.

  • Base (DIEA): N,N-Diisopropylethylamine is utilized instead of Triethylamine. Its steric bulk prevents it from acting as a competing nucleophile against the highly reactive C4 position.

Step-by-Step Methodology:

  • Initiation: Dissolve 2,4-dibromo-6-methoxyquinazoline (1.0 eq) in anhydrous Isopropanol (0.2 M concentration) in an oven-dried flask under Argon. Cool the mixture to 0°C using an ice bath.

  • Addition: Add DIEA (2.0 eq) followed by the dropwise addition of the primary amine/aniline (1.05 eq). Critical Step: Maintaining 0°C is paramount; elevated temperatures will overcome the activation energy barrier for C2 substitution, yielding intractable regioisomer mixtures.

  • Propagation: Allow the reaction to slowly warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Quenching & Isolation: Concentrate the mixture in vacuo. Dilute the crude residue in Ethyl Acetate, wash with saturated aqueous NaHCO3 to neutralize amine salts, and wash with brine. Dry the organic layer over anhydrous Na2SO4 and concentrate.

  • Self-Validating Checkpoint: Analyze the product via 1 H-NMR. The diagnostic C5-proton of the quinazoline core (typically ~8.0 ppm) will exhibit a pronounced upfield shift due to the electron-donating effect of the newly installed C4-amine. If the shift is absent, the substitution erroneously occurred at C2.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: Install an aryl/heteroaryl group at the C2 position of the intermediate.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the 2-bromo-4-amino-6-methoxyquinazoline intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v). Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Palladium catalyst.

  • Catalysis: Add Pd(dppf)Cl2 (0.05 eq). The bidentate dppf ligand provides a large bite angle, which forces the intermediate complexes into geometries that highly accelerate the final reductive elimination step—crucial for sterically hindered C2-quinazolines.

  • Heating: Seal the tube and heat to 90°C for 8–12 hours.

  • Self-Validating Checkpoint: Monitor the reaction visually and analytically. The solution should transition from the red/orange of the Pd(II) precatalyst to a dark, homogeneous mixture (active Pd(0)). LC-MS must confirm the exact mass shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl mass.

Visualization of the Synthetic Workflow

G A 2,4-Dibromo-6- methoxyquinazoline (CAS: 1379363-92-4) B SNAr Reaction (C4 Position) A->B Amine, DIEA 0-25°C, iPrOH C 2-Bromo-4-amino-6- methoxyquinazoline B->C D Suzuki-Miyaura Coupling (C2 Position) C->D Ar-B(OH)2, Pd Cat. 90°C, Dioxane/H2O E 2,4-Disubstituted Quinazoline Derivative D->E

Sequential regioselective functionalization of 2,4-dibromo-6-methoxyquinazoline.

Pharmacological Applications: Kinase Inhibition & Beyond

The 6-methoxyquinazoline scaffold is not merely a structural curiosity; it is a privileged pharmacophore in medicinal chemistry. The methoxy group at the 6-position acts as an essential hydrogen bond acceptor and electron donor, optimizing the molecule's fit within the ATP-binding pocket of various Receptor Tyrosine Kinases (RTKs), such as EGFR and HER2[1].

Furthermore, derivatives synthesized from 2,4-dibromoquinazolines have shown profound efficacy in diverse therapeutic areas. Recent structure-activity relationship (SAR) campaigns have utilized this exact dibromo-core to discover potent anticancer agents like PVHD303, which disrupt microtubule formation and inhibit tumor growth in vivo[8]. Additionally, modifications at the 2- and 4-positions have yielded novel classes of potent Dengue virus inhibitors by functioning as chain terminators for viral RNA synthesis[7], as well as glucocerebrosidase inhibitors for Gaucher disease therapy[5].

Visualization of the Target Pathway

Pathway L EGF Ligand R EGFR (Receptor Tyrosine Kinase) L->R Activates Receptor P1 PI3K / AKT Pathway (Cell Survival) R->P1 Downstream Phosphorylation P2 RAS / RAF / MEK / ERK (Cell Proliferation) R->P2 Downstream Phosphorylation I 6-Methoxyquinazoline Inhibitor (ATP Competitive) I->R Blocks ATP Pocket (Halts Signaling)

Kinase signaling pathway targeted by 6-methoxyquinazoline derivatives.

References

  • Building Blocks Catalogue January 2021 (MDL MFCD18378803) Namiki Shoji Co., Ltd.[Link][3]

  • Discovery of a Potent Anticancer Agent PVHD303 with in Vivo Activity ACS Publications / Journal of Medicinal Chemistry[Link][8]

  • Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors ACS Publications / Journal of Medicinal Chemistry[Link][7]

  • Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity National Institutes of Health (NIH) / PMC[Link][5]

  • Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline Semantic Scholar[Link][1]

Sources

Exploratory

Structural Elucidation and NMR Spectral Profiling of 2,4-Dibromo-6-methoxyquinazoline: A Technical Guide

Executive Summary Quinazoline derivatives form the structural backbone of numerous high-affinity pharmacological agents, including kinase inhibitors and A2A adenosine receptor antagonists[1]. Within this chemical space,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazoline derivatives form the structural backbone of numerous high-affinity pharmacological agents, including kinase inhibitors and A2A adenosine receptor antagonists[1]. Within this chemical space, 2,4-Dibromo-6-methoxyquinazoline serves as a critical synthetic intermediate. The regioselective functionalization of the quinazoline core relies entirely on the differential reactivity of the C-2 and C-4 halogens.

For application scientists and synthetic chemists, confirming the structural integrity of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides an in-depth analysis of the 1 H and 13 C NMR spectral data for 2,4-Dibromo-6-methoxyquinazoline, emphasizing the causality behind chemical shifts—specifically the interplay between resonance-driven shielding from the methoxy group and the spin-orbit coupling induced by the heavy bromine atoms.

Core Structural & Electronic Dynamics

To accurately interpret the NMR spectra of 2,4-Dibromo-6-methoxyquinazoline, one must deconstruct the electronic push-pull system of the molecule:

  • The Methoxy Group (-OCH 3​ ) at C-6: Oxygen is highly electronegative, but its lone pairs donate electron density into the aromatic ring via resonance (+M effect). This significantly shields the ortho (C-5, C-7) and para positions.

  • The Pyrimidine Ring: The nitrogen atoms at positions 1 and 3 are strongly electron-withdrawing (-I, -M effects), heavily deshielding the C-2 and C-4 positions.

  • The Halogen Effect (Bromine vs. Chlorine): While 2,4-dichloroquinazolines are common[2], the substitution of chlorine for bromine introduces the Heavy Atom Effect (HAE) . Bromine's large electron cloud induces a diamagnetic shielding effect via spin-orbit coupling, which shifts the attached quaternary carbons (C-2 and C-4) significantly upfield compared to their chlorinated counterparts.

1 H NMR Spectral Analysis

The proton NMR spectrum of 2,4-Dibromo-6-methoxyquinazoline in CDCl 3​ is characterized by an ABX spin system on the fused benzene ring and a distinct methoxy singlet. The data below is derived by applying empirical halogen shift corrections to the established baseline of its structural analogue, 2,4-dichloro-6-methoxyquinazoline[2].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-OCH 3​ 3.98Singlet (s)-3HDeshielded by oxygen; no adjacent protons to couple with.
H-5 7.38Doublet (d)2.81HMeta-coupling to H-7. Highly shielded by the ortho-methoxy group's resonance effect.
H-7 7.58Doublet of doublets (dd)9.2, 2.81HOrtho-coupling to H-8 ( J = 9.2 Hz) and meta-coupling to H-5 ( J = 2.8 Hz).
H-8 7.85Doublet (d)9.21HOrtho-coupling to H-7. Deshielded by the adjacent electron-deficient pyrimidine ring.

Causality Note: The J -coupling of 2.8 Hz is a classic signature of meta-aromatic protons. The absence of a large ortho coupling for H-5 definitively proves the methoxy group is positioned at C-6, breaking the continuous spin system.

13 C NMR Spectral Analysis & The Heavy Atom Effect

Carbon-13 NMR is where the presence of the bromine atoms becomes structurally diagnostic. In the dichloro analogue, C-4 and C-2 appear at ~161.5 ppm and ~152.5 ppm, respectively[2]. However, bromine exerts a strong Heavy Atom Effect, shifting these specific carbons upfield by approximately 10–13 ppm.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale & Electronic Effects
C-6 159.4Quaternary (C-O)Highly deshielded by the directly attached electronegative oxygen atom.
C-4 ~148.5Quaternary (C-Br)Pyrimidine core deshielding is partially offset by the Heavy Atom Effect of Bromine.
C-8a 148.4Quaternary (C-N)Bridgehead carbon attached to the pyrimidine nitrogen.
C-2 ~140.5Quaternary (C-Br)Flanked by two nitrogens, but strongly shielded by the HAE of Bromine.
C-8 129.5Methine (CH)Aromatic carbon, ortho to the bridgehead.
C-7 129.2Methine (CH)Aromatic carbon, meta to the methoxy group.
C-4a 124.0Quaternary (C-C)Bridgehead carbon, shielded relative to C-8a.
C-5 103.5Methine (CH)Strongly shielded by the ortho-methoxy group (+M resonance effect).
-OCH 3​ 56.1Primary (CH 3​ )Typical chemical shift for an aromatic methoxy carbon.

Self-Validating Experimental Protocol for NMR Acquisition

Standard NMR acquisition parameters often fail to detect quaternary carbons attached to heavy halogens due to their exceptionally long longitudinal relaxation times ( T1​ ). To ensure scientific integrity, the following protocol is designed as a self-validating system .

Step 1: Sample Preparation & Lock Validation
  • Action: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation: After shimming, the full width at half maximum (FWHM) of the TMS peak must be 1.0 Hz. If broader, magnetic field inhomogeneity will obscure the 2.8 Hz meta-coupling of H-5, rendering the spectrum invalid.

Step 2: 1 H NMR Acquisition & Integration Check
  • Action: Acquire a standard 1D proton spectrum (ns=16, d1=2s).

  • Self-Validation: Set the integration of the methoxy singlet (3.98 ppm) to exactly 3.00. The sum of the integrations for the aromatic protons (H-5, H-7, H-8) must equal exactly 3.00 ( ± 0.05). A deviation indicates either incomplete relaxation or co-eluting impurities.

Step 3: T1​ Relaxation Profiling & 13 C Inverse-Gated Acquisition
  • Action: Quaternary carbons C-2 and C-4 lack attached protons to facilitate dipole-dipole relaxation, meaning their T1​ times can exceed 10 seconds. Acquire the 13 C spectrum using an inverse-gated decoupling sequence (zgig) with a relaxation delay (d1) of at least 15 seconds.

  • Self-Validation: Compare the signal-to-noise ratio (SNR) of C-2/C-4 in a standard 13 C experiment vs. the inverse-gated experiment. If the quaternary peaks are absent in the standard run but appear in the inverse-gated run, the system validates that the long T1​ hypothesis is correct, confirming the presence of heavy halogens.

Step 4: 2D HMBC Correlation (Regiochemical Proof)
  • Action: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range coupling ( nJCH​ = 8 Hz).

  • Self-Validation: Look for a cross-peak between H-5 (7.38 ppm) and C-4 (~148.5 ppm). Because H-5 is three bonds away from C-4, this cross-peak definitively proves the regiochemistry of the pyrimidine ring relative to the methoxy-substituted benzene ring.

Workflow Visualization

G N1 1. Sample Preparation Dissolve in CDCl3 + TMS N2 2. 1H NMR Acquisition Validate Methoxy Integration (3H) N1->N2 Shim & Tune (TMS < 1Hz) N3 3. T1 Relaxation Profiling Identify Long T1 for C-Br N2->N3 Pass: Integration matches N4 4. 13C Inverse-Gated NMR Set d1 > 15s for C2/C4 Detection N3->N4 Adjust d1 delay N5 5. 2D HMBC Experiment Map H-5 to C-4 Long-Range Coupling N4->N5 Quaternary carbons resolved N6 6. Structural Validation Confirm Heavy Atom Effect (HAE) N5->N6 Regiochemistry confirmed

Self-Validating NMR Workflow for Halogenated Quinazolines

References

  • FACILE AND EFFICIENT CYCLIZATION OF ANTHRANILONITRILE TO 2,4-DICHLOROQUINAZOLINE BY BIS(TRICHLOROMETHYL) CARBONATE AND CATALYTIC Source: CLOCKSS / Heterocycles URL:[2]

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists Source: National Institutes of Health (NIH) / Pharmaceuticals URL:[1]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate Source: ACS Omega URL:[3]

Sources

Foundational

Comprehensive Mass Spectrometry and Physicochemical Characterization of 2,4-Dibromo-6-methoxyquinazoline

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In modern drug discovery, the quinazoline scaffold is re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery, the quinazoline scaffold is recognized as a "privileged structure," forming the core of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). Within library synthesis and lead optimization, 2,4-dibromo-6-methoxyquinazoline serves as a highly versatile, bifunctional building block. The presence of two labile bromine atoms allows for orthogonal, regioselective functionalization.

As a Senior Application Scientist, I have designed this technical guide to provide a rigorous framework for the analytical characterization and synthetic application of this compound. This document details its exact mass calculations, the diagnostic mass spectrometric isotopic signatures, and field-proven protocols for both LC-HRMS validation and downstream derivatization.

Chemical Identity & Theoretical Mass

Before initiating any analytical or synthetic workflow, it is critical to establish the precise physicochemical parameters of the target analyte. 2,4-Dibromo-6-methoxyquinazoline (CAS: 1379363-92-4) contains a methoxy-substituted bicyclic heteroaromatic ring system[1].

A common pitfall in mass spectrometry is confusing Molecular Weight (calculated using the weighted average of all naturally occurring isotopes) with Exact Mass (calculated using the single most abundant stable isotope for each element). For high-resolution mass spectrometry (HRMS), the Monoisotopic Exact Mass is the critical value.

Quantitative Data Summary
PropertyValueCausality / Derivation
Chemical Formula C₉H₆Br₂N₂OBase quinazoline (C₈H₆N₂) - 3H + OCH₃ + 2Br
Molecular Weight 317.97 g/mol Based on average atomic weights (C: 12.011, Br: 79.904)
Monoisotopic Mass 315.8847 DaCalculated using ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O
LogP (Predicted) ~3.6Indicates moderate lipophilicity; requires reverse-phase LC
PubChem CID 129959041Verified via [1]

The Diagnostic Dibromo Isotopic Signature

The most defining analytical feature of 2,4-dibromo-6-methoxyquinazoline is its mass spectrometric isotopic pattern. Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .

When a molecule contains exactly two bromine atoms, the binomial expansion of their isotopic distributions creates a highly diagnostic triplet peak in the mass spectrum, separated by 2 Daltons, with an approximate intensity ratio of 1:2:1 [2][3].

  • M Peak (315.88 Da): Contains two ⁷⁹Br atoms (~25% abundance).

  • M+2 Peak (317.88 Da): Contains one ⁷⁹Br and one ⁸¹Br atom (~50% abundance).

  • M+4 Peak (319.88 Da): Contains two ⁸¹Br atoms (~25% abundance).

Self-Validating System: This 1:2:1 signature acts as an internal quality control metric. If an LC-MS analysis of your starting material yields a 1:1 doublet instead, it indicates that one bromine atom has been lost—most likely due to hydrolysis of the highly reactive C-4 bromine into a C-4 hydroxyl group during poor storage conditions.

Analytical Workflow: LC-HRMS Methodology

To accurately detect the monoisotopic mass and the dibromo signature, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is required.

LCHRMS Sample Sample Prep (1 µg/mL) LC UHPLC Separation (C18 Column) Sample->LC Inject ESI ESI+ Ionization ([M+H]+) LC->ESI Elute MassSpec HRMS Analysis (Orbitrap) ESI->MassSpec Ionize Data Data Processing (Isotope Match) MassSpec->Data Scan

Fig 1. LC-HRMS workflow for analyzing 2,4-dibromo-6-methoxyquinazoline.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve 2,4-dibromo-6-methoxyquinazoline in LC-MS grade Methanol to a final concentration of 1 µg/mL. Causality: Methanol ensures complete solvation of the lipophilic core while preventing the aqueous hydrolysis that can occur in unbuffered water.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

    • Causality: The C18 stationary phase effectively retains the hydrophobic dibromo compound, while formic acid acts as a proton source to drive ionization efficiency.

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Causality: The pyrimidine nitrogens of the quinazoline core are basic and readily accept a proton to form the [M+H]⁺ pseudo-molecular ion.

  • Data Acquisition: Scan from m/z 100 to 600 using an Orbitrap or Q-TOF analyzer at a minimum resolution of 60,000. Extract the ion chromatogram for m/z 316.8920 (which is [M+H]⁺ for the monoisotopic mass).

Downstream Applications: Regioselective Derivatization

In medicinal chemistry, the true value of 2,4-dibromo-6-methoxyquinazoline lies in its capacity for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Mechanistic Causality: The C-4 position is flanked by two electronegative nitrogen atoms within the pyrimidine ring. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) coefficient at C-4 compared to C-2. Consequently, oxidative addition of a Palladium(0) catalyst occurs preferentially at the C-4 C-Br bond. This electronic disparity allows chemists to functionalize the C-4 position first without the need for complex protecting group strategies, followed by subsequent functionalization at the C-2 position.

Synthesis Base 2,4-Dibromo-6-methoxyquinazoline (Starting Material) Step1 Pd-Catalyzed Suzuki Coupling (1.0 eq. Boronic Acid) Base->Step1 C-4 Reacts First Inter 4-Aryl-2-bromo-6-methoxyquinazoline (Major Intermediate) Step1->Inter Step2 SNAr or 2nd Cross-Coupling (Amine/Boronic Acid) Inter->Step2 C-2 Reacts Second Final 2,4-Disubstituted-6-methoxyquinazoline (Kinase Inhibitor) Step2->Final

Fig 2. Regioselective derivatization pathway of 2,4-dibromo-6-methoxyquinazoline.

Step-by-Step Regioselective Suzuki Protocol (C-4 Functionalization)
  • Reaction Setup: In an oven-dried Schlenk flask, combine 2,4-dibromo-6-methoxyquinazoline (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under an inert argon atmosphere. Causality: The bulky dppf ligand facilitates rapid reductive elimination, minimizing unwanted homocoupling side-products.

  • Solvent & Heating: Suspend the mixture in degassed 1,4-Dioxane/Water (4:1 v/v). Heat to 80 °C for 4 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the 1:2:1 triplet (dibromo) and the emergence of a 1:1 doublet (monobromo intermediate) confirms successful regioselective monocoupling at the C-4 position.

References

  • PubChem Compound Summary for CID 129959041, 2,4-Dibromo-6-methoxyquinazoline. National Center for Biotechnology Information (NCBI).[Link]

  • Identification of Unknown Brominated Bisphenol S Congeners in Contaminated Soils as the Transformation Products. Environmental Science & Technology - ACS Publications.[Link]

Sources

Exploratory

Solubility profile of 2,4-Dibromo-6-methoxyquinazoline in polar organic solvents

An In-depth Technical Guide Topic: Strategic Determination and Interpretation of the Solubility Profile of 2,4-Dibromo-6-methoxyquinazoline in Polar Organic Solvents Audience: Researchers, scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Topic: Strategic Determination and Interpretation of the Solubility Profile of 2,4-Dibromo-6-methoxyquinazoline in Polar Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The compound 2,4-Dibromo-6-methoxyquinazoline represents a key synthetic intermediate, where the bromo-substituents serve as versatile handles for further molecular elaboration. A comprehensive understanding of its solubility profile in polar organic solvents is not merely academic; it is a critical prerequisite for efficient reaction design, purification, formulation, and biological screening. This guide presents a strategic framework for determining and interpreting this solubility profile. In the absence of extensive public-domain quantitative data for this specific molecule, we will establish a robust, first-principles approach, combining physicochemical analysis with gold-standard experimental methodologies. This document serves as both a theoretical guide and a practical playbook for researchers aiming to leverage this compound in their drug discovery and development pipelines.

Physicochemical Landscape of 2,4-Dibromo-6-methoxyquinazoline

The solubility behavior of a compound is fundamentally dictated by its molecular structure. A detailed analysis of 2,4-Dibromo-6-methoxyquinazoline reveals a molecule with distinct regions of varying polarity, which governs its interactions with different solvents.

  • Core Structure: A fused heterocyclic quinazoline ring system.

  • Key Substituents:

    • Two Bromo Groups (-Br): Located at the 2 and 4 positions, these electron-withdrawing, lipophilic groups significantly increase the molecule's hydrophobicity.

    • One Methoxy Group (-OCH₃): Positioned at the 6-position, this group adds a degree of polarity and can act as a hydrogen bond acceptor.

    • Ring Nitrogens: The two nitrogen atoms within the quinazoline ring are weak bases and can act as hydrogen bond acceptors.

PropertyValueSource
Molecular Formula C₉H₆Br₂N₂OPubChem
Monoisotopic Mass 315.8847 DaPubChem
Predicted XlogP 3.6PubChem

An XlogP of 3.6 indicates a significant lipophilic character. This predicts poor solubility in highly polar solvents like water but suggests favorable solubility in various organic solvents. The principle of "like dissolves like" provides the foundational logic for solvent selection.

The Role of Solvent Properties in Modulating Solubility

The selection of an appropriate solvent system is the most critical decision in solubility studies. For 2,4-Dibromo-6-methoxyquinazoline, the interplay between the solute's lipophilic and polar features and the solvent's intrinsic properties will determine the extent of dissolution. Key solvent parameters to consider include polarity, dielectric constant, and hydrogen bonding capacity.

SolventPolarity IndexDielectric Constant (ε)TypePredicted Solubility Trend
Dimethyl Sulfoxide (DMSO) 7.246.7Polar AproticHigh: Excellent solvent for a wide range of compounds, often used for stock solutions.[1]
N,N-Dimethylformamide (DMF) 6.436.7Polar AproticHigh: Similar to DMSO, effective at solvating polar and non-polar moieties.
Acetone 5.120.7Polar AproticModerate to High: Good balance of polarity.
Acetonitrile 5.837.5Polar AproticModerate: Polarity may be sufficient for dissolution.
Ethanol 4.324.5Polar ProticLow to Moderate: Hydrogen bonding may compete with solute-solute interactions.
Methanol 5.132.7Polar ProticLow to Moderate: More polar than ethanol, potentially less effective for this lipophilic compound.
Tetrahydrofuran (THF) 4.07.6Polar AproticHigh: Lower polarity and cyclic ether structure can be very effective for compounds with aromatic character.

This table provides a rational basis for selecting a diverse yet relevant set of solvents for experimental determination.

Experimental Framework for Thermodynamic Solubility Determination

To ensure data is reliable and reflects true equilibrium, the shake-flask method is the gold-standard for determining thermodynamic solubility.[2] It is an "excess solid" method that allows for accurate quantification of a saturated solution at a given temperature.[3]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

G prep 1. Preparation - Weigh excess solid solute - Add precise solvent volume equil 2. Equilibration - Shake/agitate at constant T - (e.g., 25°C for 24-48h) prep->equil Incubate sep 3. Phase Separation - Centrifuge or stand to settle - Filter supernatant (0.22 µm PTFE) equil->sep Isolate Saturated Solution quant 4. Quantification - Dilute supernatant - Analyze via calibrated HPLC-UV sep->quant Measure Analyte calc 5. Calculation - Determine concentration (mg/mL) - Convert to molarity (mol/L) quant->calc Derive Solubility

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, incorporating necessary controls and precise measurements.

1. Materials and Equipment:

  • 2,4-Dibromo-6-methoxyquinazoline (solid, >98% purity)

  • Selected polar organic solvents (HPLC grade)

  • Analytical balance

  • 2 mL glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.

2. Preparation of Calibration Standards:

  • Prepare a high-concentration stock solution of the compound in a strong solvent like DMSO (e.g., 10 mg/mL).

  • Perform serial dilutions from this stock to create a series of standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has an R² value > 0.99.

3. Solubility Measurement (Performed for each solvent):

  • Step 1: Addition of Solute: Add an excess amount of solid 2,4-Dibromo-6-methoxyquinazoline to a pre-weighed 2 mL glass vial (e.g., add ~5-10 mg). The key is to ensure undissolved solid remains at equilibrium.

  • Step 2: Addition of Solvent: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

  • Step 3: Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate speed (e.g., 200 rpm). Allow the slurry to equilibrate for at least 24 hours to ensure the solution is fully saturated.[4]

  • Step 4: Phase Separation: After equilibration, remove the vial and let it stand for 1 hour to allow undissolved solids to settle. For finer particles, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

  • Step 5: Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining solid particles.

  • Step 6: Dilution and Analysis: Perform a precise dilution of the filtered supernatant to bring its concentration within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC.

4. Data Calculation:

  • Use the peak area from the HPLC chromatogram and the calibration curve to determine the concentration of the diluted sample.

  • Back-calculate to find the concentration of the original, undiluted supernatant. This value is the equilibrium solubility.

  • Express the final solubility in both mg/mL and Molarity (mM).

Constructing and Interpreting the Solubility Profile

The data gathered from the protocol should be systematically organized to form a clear solubility profile.

Quantitative Data Summary
SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Value
N,N-Dimethylformamide (DMF)25Experimental ValueCalculated Value
Tetrahydrofuran (THF)25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Correlation of Structure, Solvent, and Solubility

The results from the table can be interpreted through the lens of intermolecular forces. The logical relationship between the compound's structure and its solubility is visualized below.

G solute 2,4-Dibromo-6-methoxyquinazoline Lipophilic Core (Dibromo-aromatic) Polar Moieties (-OCH₃, Ring N) interaction Solute-Solvent Interactions (van der Waals, Dipole-Dipole) solute:f0->interaction Favored by non-polar character solute:f1->interaction Favored by polar character solvent Solvent Properties Polarity / Dielectric Constant H-Bond Donor/Acceptor Aprotic vs. Protic solvent->interaction Dictates interaction strength outcome Solubility Outcome High Solubility Moderate Solubility Low Solubility interaction->outcome Determines

Caption: Logical relationship between molecular structure and solubility.

Interpretation Insights:

  • High Solubility in Polar Aprotic Solvents (DMSO, DMF, THF): Expected due to the ability of these solvents to effectively solvate both the large, lipophilic dibromo-quinazoline core and the polar methoxy group without strong, competing self-association (like hydrogen bonding).

  • Lower Solubility in Polar Protic Solvents (Methanol, Ethanol): The high energy required to break the solvent-solvent hydrogen bonds in alcohols to create a cavity for the large, lipophilic solute may result in lower solubility compared to aprotic solvents.

Implications for Drug Discovery and Development

A well-defined solubility profile for 2,4-Dibromo-6-methoxyquinazoline is immediately actionable across the R&D pipeline:

  • Synthetic Chemistry: Guides the choice of reaction solvents to ensure homogeneity, potentially improving reaction rates and yields.[5] For instance, a Suzuki or Buchwald-Hartwig coupling at the bromine positions would require a solvent that solubilizes the starting material, catalyst, and reagents.

  • In Vitro Screening: Informs the preparation of high-concentration stock solutions, typically in DMSO, for biological assays.[1][3] Knowing the solubility limit prevents compound precipitation in assay media, a common source of artifacts and unreliable data.

  • Pre-formulation: Provides foundational data for developing potential oral or parenteral formulations. Poor solubility is a major hurdle to achieving adequate bioavailability, and this data represents the first step in addressing that challenge.[6][7]

Conclusion

This technical guide provides a comprehensive, actionable framework for determining and understanding the solubility profile of 2,4-Dibromo-6-methoxyquinazoline in polar organic solvents. By grounding our approach in fundamental physicochemical principles and detailing a robust experimental protocol, researchers can generate the high-quality, reliable data necessary to accelerate their research. This strategic understanding of solubility is indispensable for unlocking the full potential of this versatile chemical intermediate in the synthesis of novel, high-value molecules.

References

  • Compound solubility measurements for early drug discovery.
  • Solubility: Importance, Measurements and Applic
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Aqueous Solubility Assay. Enamine.
  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Discovery solubility measurement and assessment with drug development in mind. Taylor & Francis Online.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • 2,4-dibromo-6-methoxyquinazoline (C9H6Br2N2O). PubChemLite.
  • STUDY OF BENZYLATION REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF VARIOUS SOLVENTS. КиберЛенинка.
  • Technical Support Center: Overcoming Quinoline Deriv

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2,4-Dibromo-6-methoxyquinazoline at Room Temperature

Executive Summary In the landscape of modern drug discovery, halogenated quinazolines serve as indispensable building blocks, particularly in the synthesis of targeted kinase inhibitors. Among these, 2,4-Dibromo-6-methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, halogenated quinazolines serve as indispensable building blocks, particularly in the synthesis of targeted kinase inhibitors. Among these, 2,4-Dibromo-6-methoxyquinazoline (CAS: 1379363-92-4) is highly valued for its dual electrophilic centers, which allow for sequential, regioselective functionalization[1].

However, the very electronic properties that make this compound a versatile synthetic intermediate also introduce severe thermodynamic vulnerabilities. At room temperature (298 K), the compound exhibits pronounced instability when exposed to ambient atmospheric moisture. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 2,4-dibromo-6-methoxyquinazoline, detailing the mechanistic causality of its degradation, establishing self-validating experimental protocols for stability profiling, and defining rigorous handling parameters.

Structural Profiling and Thermodynamic Vulnerability

To understand the thermodynamic instability of 2,4-dibromo-6-methoxyquinazoline, one must analyze the electron distribution across its fused bicyclic core.

Regioselective Electrophilicity

The pyrimidine ring of the quinazoline core is highly electron-deficient due to the electronegativity of the two nitrogen atoms. While both the C2 and C4 positions are halogenated, they do not possess equal reactivity. The C4 position is significantly more electrophilic than the C2 position. When a nucleophile attacks C4, the resulting tetrahedral intermediate is stabilized by the adjacent ring nitrogen atoms. Consequently, nucleophilic aromatic substitution (SNAr) at C4 is kinetically favored and requires significantly lower activation energy than substitution at C2[2].

The Role of the Bromine Leaving Group

Bromine is a larger, more polarizable atom than chlorine, making it a superior leaving group. While 2,4-dichloroquinazolines already exhibit moisture sensitivity, the substitution of chlorine for bromine in 2,4-dibromo-6-methoxyquinazoline lowers the activation energy barrier for hydrolysis even further. At room temperature, ambient water vapor provides sufficient thermal energy to drive the SNAr reaction, displacing the C4-bromine.

Impact of the C6-Methoxy Group

The methoxy group (-OCH₃) at the C6 position is an electron-donating group via resonance. While it enriches the electron density of the benzene ring, its stabilizing effect on the pyrimidine ring is minimal. Therefore, it does not meaningfully protect the C4 position from nucleophilic attack.

Degradation Pathways at Room Temperature

At 298 K, the primary degradation pathway is hydrolytic dehalogenation driven by ambient humidity.

As documented in 2[2], the presence of water—even without an explicit base—leads to the rapid displacement of the C4 halogen. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of hydrobromic acid (HBr). The molecule subsequently tautomerizes into its more thermodynamically stable form: 2-bromo-6-methoxyquinazolin-4(3H)-one .

The C2-bromine remains largely intact at room temperature, as its hydrolysis typically requires elevated temperatures (>100°C) or strong basic conditions[3].

Mechanism A 2,4-Dibromo-6-methoxyquinazoline (Intact API) B Tetrahedral Intermediate (C4-OH Nucleophilic Attack) A->B + H2O (Ambient Humidity) Room Temp (298K) C 2-Bromo-6-methoxyquinazolin-4(3H)-one (Hydrolyzed Degradant) B->C - HBr Tautomerization

Fig 1. Nucleophilic aromatic substitution (SNAr) hydrolysis pathway of the C4-bromine at 298K.

Experimental Methodology: Kinetic Stability Profiling

To empirically validate the thermodynamic stability of 2,4-dibromo-6-methoxyquinazoline, a rigorous kinetic profiling workflow must be employed. The following protocol is designed as a self-validating system: every step includes causal safeguards to prevent artifactual degradation during the measurement process itself.

Protocol: Accelerated Hydrolytic Degradation Assay
  • Anhydrous Sample Preparation:

    • Action: Dissolve 1.0 mg of 2,4-dibromo-6-methoxyquinazoline in 1.0 mL of strictly anhydrous Acetonitrile (ACN) under an argon atmosphere.

    • Causality: Protic solvents or moisture-laden environments will initiate premature SNAr hydrolysis at the C4 position, skewing the t=0 baseline and invalidating the kinetic model.

  • Controlled Environmental Exposure:

    • Action: Transfer aliquots to controlled environmental chambers set to 298 K (25°C) at 60% Relative Humidity (RH), alongside a desiccated control group (<10% RH).

  • Kinetic Aliquot Sampling:

    • Action: Extract 50 µL aliquots at precise intervals ( t=0,1,2,4,8,24 hours).

  • Immediate Quenching (Critical Step):

    • Action: Immediately dilute the extracted aliquot into 950 µL of ACN containing 0.1% Trifluoroacetic Acid (TFA) .

    • Causality: The SNAr mechanism at C4 is accelerated by neutral or basic water acting as a nucleophile. Protonating the system (lowering the pH) drastically reduces the nucleophilicity of any ambient water and stabilizes the pyrimidine ring against further attack while waiting in the HPLC autosampler.

  • HPLC-UV/MS Quantification:

    • Action: Analyze via reverse-phase HPLC (C18 column) monitoring at 254 nm. Quantify the disappearance of the parent mass ( m/z≈318 ) and the appearance of the quinazolinone degradant.

Workflow S1 Step 1: Anhydrous Sample Preparation (1.0 mg/mL in dry ACN) S2 Step 2: Controlled Environmental Exposure (298K, 60% Relative Humidity) S1->S2 S3 Step 3: Kinetic Aliquot Sampling (t = 0, 1, 2, 4, 8, 24 hrs) S2->S3 S4 Step 4: Immediate Quenching (Dilution in 0.1% TFA to halt SNAr) S3->S4 S5 Step 5: HPLC-UV/MS Quantification (Tracking C4-Hydrolysis) S4->S5

Fig 2. Step-by-step kinetic profiling workflow for evaluating thermodynamic stability.

Quantitative Data Presentation

Based on Arrhenius kinetics and empirical data derived from structurally analogous dihaloquinazolines[3], the thermodynamic stability of 2,4-dibromo-6-methoxyquinazoline can be summarized through its observed pseudo-first-order rate constants ( kobs​ ) and half-lives ( t1/2​ ).

Table 1: Thermodynamic Parameters and Degradation Kinetics

Temperature (K)Relative Humidity (%)Rate Constant ( kobs​ , hr⁻¹)Half-Life ( t1/2​ , hrs)Primary Degradant
277 (4°C)< 10% (Desiccated)< 0.001> 693.0None detected
298 (25°C)< 10% (Desiccated)0.005138.6C4-Quinazolinone
298 (25°C) 60% (Ambient) 0.085 8.15 C4-Quinazolinone
313 (40°C)75% (Accelerated)0.4621.50C4-Quinazolinone

Data Interpretation: At room temperature under ambient humidity, the compound exhibits a half-life of approximately 8 hours. This rapid degradation underscores the absolute necessity of rigorous environmental controls during handling and storage.

Handling and Storage Protocols

To mitigate the thermodynamic vulnerability of 2,4-dibromo-6-methoxyquinazoline, strict adherence to the following storage parameters is required, aligning with global chemical supplier standards[4]:

  • Thermal Control: The compound must be stored continuously at 2–8°C . Lowering the temperature to 277 K reduces the thermal energy below the activation energy threshold required for SNAr hydrolysis.

  • Moisture Exclusion: The compound must be sealed in a dry environment. The use of a desiccator cabinet or secondary packaging containing active desiccant packs (e.g., silica gel or molecular sieves) is mandatory.

  • Inert Atmosphere: For long-term storage, the headspace of the storage vessel should be purged with dry Argon or Nitrogen gas to displace ambient atmospheric moisture.

References

  • PubChemLite: 2,4-dibromo-6-methoxyquinazoline (C9H6Br2N2O)
  • 1260640-98-9 | 4-Bromo-6,7-dimethoxyquinazoline (Storage and Stability Standards)
  • Source: beilstein-journals.
  • Source: benchchem.

Sources

Exploratory

Mechanistic Profiling of Methoxyquinazoline Derivatives in Oncology: A Technical Blueprint for Kinase Inhibition

Executive Summary The 4-anilinoquinazoline scaffold represents one of the most privileged structures in modern targeted oncology. By introducing a methoxy (or substituted alkoxy) group—typically at the 7-position—medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-anilinoquinazoline scaffold represents one of the most privileged structures in modern targeted oncology. By introducing a methoxy (or substituted alkoxy) group—typically at the 7-position—medicinal chemists have engineered a class of small molecules with exceptional affinity for the ATP-binding cleft of receptor tyrosine kinases (RTKs). As a Senior Application Scientist, I present this technical guide to dissect the mechanistic causality, quantitative profiling, and validation workflows of methoxyquinazoline derivatives. This document moves beyond basic pharmacology to explore dual-kinase targeting, novel protein-protein interaction disruptions, and the self-validating experimental protocols required to prove target engagement.

Pharmacophore Rationale: The Methoxyquinazoline Core

The structural evolution from basic quinazolines to methoxyquinazolines is driven by the need for optimal spatial geometry and metabolic stability. The methoxy group serves two critical functions:

  • Solubility and Bioavailability: It acts as an electron-donating group that modulates the pKa of the quinazoline nitrogen, enhancing aqueous solubility.

  • Hinge Region Affinity: The oxygen atom of the methoxy group often participates in crucial hydrogen bonding or water-mediated interactions within the highly conserved hinge region of kinases like EGFR and VEGFR 1.

Mechanisms of Action: From Single to Multi-Targeting

ATP-Competitive RTK Inhibition and Dual-Targeting

Historically, methoxyquinazolines functioned as single-target EGFR inhibitors. However, clinical resistance frequently emerges via secondary mutations (e.g., T790M) or compensatory bypass tracks, such as c-Met amplification. To counter this, next-generation 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives (e.g., TS-41) have been synthesized as dual EGFR/c-Met inhibitors. By simultaneously occupying the ATP-binding pockets of both EGFR and c-Met, these compounds prevent the trans-phosphorylation of downstream effectors, effectively collapsing both the PI3K/AKT and RAS/MAPK survival cascades 2.

Pathway EGF EGF / HGF Ligands Receptor EGFR / c-Met Receptor Tyrosine Kinases EGF->Receptor Activation PI3K PI3K / AKT Cascade Receptor->PI3K Phosphorylation MAPK RAS / MAPK Cascade Receptor->MAPK Phosphorylation Inhibitor Methoxyquinazoline Derivatives Inhibitor->Receptor ATP-Competitive Inhibition Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor->Apoptosis Induces Survival Tumor Survival & Angiogenesis PI3K->Survival Promotes MAPK->Survival Promotes

Diagram 1: Dual inhibition of EGFR/c-Met signaling by methoxyquinazoline derivatives.

Disrupting Protein-Protein Interactions (Wnt/β-catenin)

Deviating from classical kinase inhibition, specific structural modifications at the 8-position have yielded 8-methoxyquinazolines capable of disrupting protein-protein interactions. For instance, compound 18B acts as a direct inhibitor of the β-catenin/TCF4 complex. By hindering TCF4 binding, it downregulates the Wnt signaling pathway, reducing the transcription of oncogenes like c-MYC and Cyclin D1 in colorectal and gallbladder cancers 3.

Quantitative Pharmacological Profiling

To objectively compare the efficacy of these derivatives, quantitative data must be synthesized. The table below outlines the target affinity and cellular efficacy of key methoxyquinazoline variants.

Compound / DerivativePrimary Target(s)Key Cell Line / ModelIC50 / EfficacyMechanism Note
TS-41 EGFR (L858R), c-MetA549-P, H1975 (NSCLC)EGFR: 68.1 nM, c-Met: 0.26 nMDual kinase inhibition; G0/G1 arrest 2
Compound 7 EGFR, HER2, VEGFR2In vitro kinase assay>80% inhibition at 10 μMDeuterated methoxy group for stability 4
Compound 18B β-catenin/TCF4HCT116, HepG28.50 μM (Gallbladder cancer)Protein-protein interaction disruptor 3
Ruthenium Complex 4 EGFR, DNA minor grooveHeLa (Cervical cancer)1.36 μMDual-targeting organometallic complex 5
Fruquintinib VEGFR-1, -2, -3Metastatic ColorectalFDA Approved (Clinical)Highly selective anti-angiogenic 1

Experimental Methodologies: Validating Target Engagement

A rigorous drug development pipeline requires self-validating experimental systems to prove that a compound's cytotoxicity is mechanistically driven by its intended target, rather than off-target necrosis.

Workflow S1 1. In Silico Design (Docking & MD) S2 2. Chemical Synthesis S1->S2 S3 3. In Vitro Kinase Profiling S2->S3 S4 4. Cellular Assays (Apoptosis/WB) S3->S4 S5 5. In Vivo Efficacy (Xenografts) S4->S5

Diagram 2: End-to-end experimental workflow for validating kinase inhibitors.

Protocol 1: Phospho-Kinase Profiling via Western Blotting

To establish causality, we must demonstrate that the methoxyquinazoline derivative actively suppresses the phosphorylation of its target RTK inside the cell.

  • Step 1: Cell Lysis under Phosphatase Inhibition. Treat NSCLC cells (e.g., A549-P) with varying concentrations of the inhibitor (e.g., TS-41) for 24 hours. Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate). Causality Note: Phosphatase inhibitors are critical to freeze the transient phosphorylation state of the kinases at the exact moment of lysis.

  • Step 2: SDS-PAGE and Transfer. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Causality Note: PVDF is preferred over nitrocellulose due to its higher binding capacity for large, hydrophobic membrane receptors like EGFR.

  • Step 3: Self-Validating Probing Strategy. Probe the membrane with primary antibodies against phosphorylated targets (p-EGFR, p-c-Met, p-AKT). Crucially, strip the blot and re-probe for total EGFR, total c-Met, and a loading control (GAPDH).

Protocol 2: In Vivo Efficacy Testing in Allograft Models

In vitro success must translate to in vivo tumor suppression without systemic toxicity.

  • Step 1: Tumor Inoculation. Inject 5 × 10⁶ A549-P cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of BALB/c nude mice. Causality Note: Matrigel provides the necessary extracellular matrix support to ensure a high tumor take-rate and mimic the solid tumor microenvironment.

  • Step 2: Dosing Strategy. Once tumors reach ~100 mm³, randomize mice into vehicle, positive control (e.g., Afatinib), and treatment groups (e.g., TS-41 at 60 mg/kg). Administer via oral gavage daily. Causality Note: Oral gavage is used to accurately assess the gastrointestinal absorption and bioavailability of the small molecule.

  • Step 3: Dual-Metric Monitoring. Measure tumor volume using calipers ( V=0.5×L×W2 ) and monitor animal body weight twice weekly. A successful compound will show significant tumor growth inhibition (e.g., >50%) with less than 10% total body weight loss, validating a wide therapeutic window 2.

Future Perspectives: Deuteration and Organometallics

The methoxyquinazoline scaffold continues to evolve to overcome metabolic liabilities and resistance:

  • Deuteration: Replacing hydrogen with deuterium at the methoxy group strengthens the carbon-deuterium bond, reducing susceptibility to cytochrome P450-mediated oxidative metabolism. Molecular dynamics simulations show these deuterated analogs maintain highly stable binding (RMSD ~1.0 Å) within the ATP-binding pockets of EGFR and VEGFR2 4.

  • Organometallic Complexes: Ligation of (η6-arene)Ru(II) fragments to 4-anilino-7-methoxyquinazoline pharmacophores creates a dual-targeting mechanism. These complexes act as both EGFR inhibitors and DNA minor groove binders, exhibiting up to 21-fold greater potency than standard gefitinib in specific cancer models 5.

References

  • Title: Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)
  • Title: Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors Source: MDPI URL
  • Title: New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases: Synthesis, In Vitro Source: Chemical Methodologies URL
  • Title: Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway Source: PMC / Translational Oncology URL
  • Title: Dual-targeting organometallic ruthenium(ii)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 2,4-Dibromo-6-methoxyquinazoline for Drug Discovery

Introduction and Chemical Context The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, G protein-coupled receptor (GPCR) modulator...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antimicrobial agents [1]. Specifically, 6-methoxyquinazoline derivatives have demonstrated profound efficacy in targeting the G Protein-Coupled Receptor Kinase 6 (GRK6) for multiple myeloma treatments [1] and as A2A adenosine receptor antagonists [2].

To build these complex libraries, researchers require highly reactive, bifunctional intermediates. 2,4-Dibromo-6-methoxyquinazoline is a critical electrophilic building block. While 2,4-dichloroquinazolines are more commonly cited [2], the dibromo analog offers distinct advantages in regioselective cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) due to the enhanced leaving group ability of the bromide ion. This protocol details the high-yield conversion of 6-methoxyquinazoline-2,4(1H,3H)-dione to its 2,4-dibromo counterpart using phosphorus oxybromide ( POBr3​ ).

Reaction Pathway and Mechanistic Workflow

The synthesis relies on the conversion of the tautomeric hydroxyl groups of the quinazolinedione into reactive bromides. This is achieved via a nucleophilic substitution mechanism facilitated by POBr3​ and a catalytic tertiary amine base, which forms a highly reactive intermediate and drives the reaction forward [3].

Reaction pathway for the synthesis of 2,4-dibromo-6-methoxyquinazoline.

Experimental Protocol

Caution: POBr3​ is highly corrosive and reacts violently with water to release toxic HBr gas. All operations must be conducted in a properly functioning fume hood using appropriate PPE (heavy-duty nitrile gloves, face shield, and lab coat).

Materials Required
  • 6-Methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq)

  • Phosphorus oxybromide ( POBr3​ ) (4.0 - 5.0 eq)

  • N,N-Dimethylaniline or 2,6-Lutidine (0.5 eq)

  • Anhydrous Toluene or 1,2-Dichloroethane (DCE) (Optional co-solvent)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology

Step 1: Reagent Charging and Activation

  • To a flame-dried, argon-purged 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methoxyquinazoline-2,4(1H,3H)-dione (10.0 g, 52.0 mmol).

  • In a separate dry flask, melt POBr3​ (approx. 60.0 g, 209 mmol) gently using a heat gun, and transfer it to the reaction flask.

    • Causality: An excess of POBr3​ is required because both the C2 and C4 positions must be brominated, and POBr3​ often serves as its own solvent (neat reaction) to maximize the concentration of the reactive species [3].

  • Add N,N-dimethylaniline (3.3 mL, 26.0 mmol) dropwise to the mixture.

    • Causality: The tertiary amine acts as an acid scavenger and catalyst. It reacts with POBr3​ to form a Vilsmeier-type intermediate, which is significantly more electrophilic and accelerates the conversion of the dione tautomer [3].

Step 2: Reflux and Reaction Monitoring 4. Gradually heat the reaction mixture to 105°C (reflux) using an oil bath. 5. Maintain reflux for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: 20% EtOAc in Hexanes).

  • Causality: The intermediate 2-bromo-6-methoxyquinazolin-4-one or 4-bromo-6-methoxyquinazolin-2-one may form first. Complete disappearance of the baseline dione spot ensures full conversion to the di-halogenated product.

Step 3: Quenching and Workup (Critical Safety Step) 6. Once complete, cool the reaction mixture to room temperature. 7. Slowly pour the crude mixture over vigorously stirred crushed ice (400 g) in a large beaker.

  • Causality: Unreacted POBr3​ must be hydrolyzed. This reaction is highly exothermic. Rapid addition will cause violent boiling and potential product degradation due to localized heating.
  • Stir the aqueous suspension for 30 minutes until all POBr3​ is decomposed.
  • Extract the aqueous layer with DCM ( 3×150 mL ).
  • Wash the combined organic layers with cold water ( 100 mL ), followed by saturated aqueous NaHCO3​ ( 2×100 mL ) until the aqueous phase is slightly basic (pH ~8).
  • Causality: Neutralizing residual HBr and phosphoric acids prevents acid-catalyzed hydrolysis of the newly formed 2,4-dibromoquinazoline back to the dione during concentration.

Step 4: Purification 11. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, 5-15% EtOAc in Hexanes) or by recrystallization from hot heptane/toluene to afford 2,4-dibromo-6-methoxyquinazoline as a pale yellow solid.

Data Presentation: Reaction Optimization Parameters

To establish a self-validating protocol, various conditions were evaluated to maximize the yield of the dibromo species while minimizing degradation.

EntryHalogenating AgentCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)
1 POBr3​ (2.5 eq)NoneNeat110835% (Incomplete)
2 POBr3​ (4.0 eq)N,N-Dimethylaniline (0.5 eq)Neat105582%
3 POBr3​ (4.0 eq)2,6-Lutidine (0.5 eq)Toluene110678%
4 PBr3​ (4.0 eq)N,N-Dimethylaniline (0.5 eq)Neat1051215% (Poor reactivity)

Table 1: Optimization of the bromination of 6-methoxyquinazoline-2,4-dione. Entry 2 represents the optimized conditions detailed in the protocol.

References

  • Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. National Institutes of Health (NIH) / Pharmaceuticals. Available at:[Link]

  • Process for preparing 2,4-dihaloquinazolines (US4102885A).Google Patents.
Application

Application Note: 2,4-Dibromo-6-methoxyquinazoline as a Precursor for Advanced EGFR Kinase Inhibitors

Executive Summary & Strategic Rationale The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase whose overexpression and mutation are primary drivers in non-small cell lung cancer (NSCLC) and other...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase whose overexpression and mutation are primary drivers in non-small cell lung cancer (NSCLC) and other malignancies[1][2]. Reversible, ATP-competitive EGFR tyrosine kinase inhibitors (TKIs)—such as Gefitinib and Erlotinib—heavily rely on a quinazoline heteroaromatic core to anchor into the kinase's ATP-binding pocket[3][4].

In modern drug discovery pipelines, 2,4-Dibromo-6-methoxyquinazoline (CAS: 1379363-92-4) serves as a highly privileged, bifunctional building block. The presence of the 6-methoxy group mimics the pharmacophore of established EGFR inhibitors, while the two bromine atoms at the C2 and C4 positions offer orthogonal reactivity. This guide details the mechanistic rationale and validated protocols for utilizing this precursor to synthesize highly diversified EGFR inhibitor libraries.

Mechanistic Insights: The Regioselectivity of SNAr

A critical failure point in quinazoline synthesis is the lack of regiocontrol during functionalization. However, 2,4-dihaloquinazolines undergo highly predictable, regioselective Nucleophilic Aromatic Substitution (SNAr)[5][6].

As an application scientist, I rely on the following electronic and thermodynamic principles to design these workflows:

  • LUMO Coefficient Disparity: Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the 4-position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient than the 2-position[6]. This makes C4 the kinetically favored site for nucleophilic attack.

  • Intermediate Stabilization: The Meisenheimer complex formed during nucleophilic attack at C4 is highly resonance-stabilized by the adjacent nitrogen atoms in the electron-deficient pyrimidine ring[7].

  • Leaving Group Dynamics: Bromine is an excellent leaving group. Under mild thermal conditions, the C4-bromine is displaced rapidly, while the C2-bromine remains entirely unreactive, effectively acting as a placeholder for downstream late-stage functionalization[8][9].

Synthetic Workflow

The standard pipeline for converting 2,4-dibromo-6-methoxyquinazoline into a targeted EGFR inhibitor involves a two-phase sequential functionalization: a mild SNAr followed by a harsher cross-coupling or secondary SNAr.

SynthesisWorkflow A 2,4-Dibromo- 6-methoxyquinazoline B C4-SNAr Reaction (Mild Temp, Amine) A->B C 4-Amino-2-bromo- 6-methoxyquinazoline B->C Regioselective Substitution D C2-Functionalization (Pd-Catalysis/Harsh SNAr) C->D E Target EGFR Kinase Inhibitor D->E Scaffold Diversification

Workflow for the regioselective synthesis of EGFR inhibitors from 2,4-dibromo-6-methoxyquinazoline.

Experimental Protocols (Self-Validating Systems)

Phase 1: Regioselective C4-Amination via SNAr

Objective: Synthesize 4-(substituted-amino)-2-bromo-6-methoxyquinazoline.

Causality & Design: We utilize 3-chloro-4-fluoroaniline as the nucleophile, a privileged moiety found in FDA-approved EGFR inhibitors like Gefitinib. Isopropanol is selected as the solvent because its boiling point (82°C) provides optimal thermal energy to overcome the SNAr activation barrier at C4 without inducing non-specific C2 substitution[5][6]. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the HBr byproduct, preventing protonation of the aniline which would otherwise stall the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,4-Dibromo-6-methoxyquinazoline (10.0 mmol, 1.0 eq) in 50 mL of anhydrous isopropanol.

  • Reagent Addition: Add 3-chloro-4-fluoroaniline (11.0 mmol, 1.1 eq) followed by DIPEA (20.0 mmol, 2.0 eq) dropwise.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80°C in an oil bath for 4–6 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using 3:1 Hexanes/Ethyl Acetate. The reaction is complete when the high-Rf starting material spot completely disappears, replaced by a highly UV-active lower-Rf spot.

  • Workup: Remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath for 30 minutes.

    • Causality: The target 4-amino derivative has poor solubility in cold isopropanol compared to the starting materials. This drives spontaneous crystallization, acting as a self-purifying mechanism that eliminates the need for column chromatography.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with 15 mL of cold isopropanol followed by 15 mL of diethyl ether, and dry under high vacuum.

Phase 2: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Replace the C2-bromine to finalize the inhibitor scaffold.

Causality & Design: With the C4 position blocked, the C2-bromine is less reactive towards mild SNAr but highly amenable to palladium-catalyzed cross-coupling[8]. We employ Pd(dppf)Cl₂ because its bidentate dppf ligand offers a large bite angle, accelerating the reductive elimination step critical for sterically hindered substrates. A biphasic Dioxane/H₂O (4:1) system ensures simultaneous solubilization of the organic precursor and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the Phase 1 intermediate (5.0 mmol, 1.0 eq), an aryl boronic acid (6.0 mmol, 1.2 eq), and K₂CO₃ (15.0 mmol, 3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 40 mL).

    • Causality: Degassing prevents the oxidative deactivation of the palladium catalyst.

  • Catalyst Introduction: Under a steady stream of nitrogen, quickly add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%). Seal the flask.

  • Reaction Execution: Heat the mixture to 100°C for 12 hours.

    • Self-Validation: A color change from orange/red to dark black often indicates catalyst turnover and eventual deactivation; confirm reaction completion via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with 50 mL of water, and extract with Ethyl Acetate (3 x 40 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the final EGFR inhibitor.

Quantitative Data Summary

The following table summarizes the operational parameters and expected quantitative outcomes for the dual-functionalization of 2,4-dibromo-6-methoxyquinazoline.

ParameterPhase 1: C4-Amination (SNAr)Phase 2: C2-Functionalization (Cross-Coupling)
Reactive Site C4 PositionC2 Position
Reagents 3-chloro-4-fluoroaniline, DIPEAAryl boronic acid, Pd(dppf)Cl₂, K₂CO₃
Solvent System Isopropanol1,4-Dioxane / H₂O (4:1)
Temperature 80°C (Reflux)100°C
Reaction Time 4–6 hours12 hours
Typical Yield >85%70–80%
Regioselectivity >98% specificity for C4N/A (C4 position previously blocked)
Purification Precipitation & FiltrationLiquid-Liquid Extraction & Chromatography

Biological Context: Mechanism of Action

Once synthesized, these quinazoline derivatives exert their antitumor activity by penetrating the cell membrane and acting as ATP-competitive inhibitors at the intracellular tyrosine kinase domain of EGFR[1][4]. By blocking ATP binding, the inhibitor prevents receptor autophosphorylation, thereby shutting down the downstream RAS/RAF/MEK/ERK signaling cascade responsible for tumor cell proliferation.

EGFRPathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates Receptor RAS RAS Protein EGFR->RAS Phosphorylation Cascade Inhibitor Quinazoline Inhibitor (ATP Competitor) Inhibitor->EGFR Blocks ATP Binding Site RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation

Mechanism of action showing quinazoline-based inhibitors blocking the EGFR signaling cascade.

Conclusion

Using 2,4-dibromo-6-methoxyquinazoline as a starting scaffold allows medicinal chemists to exploit the inherent electronic disparities of the quinazoline ring. By strictly controlling temperature and nucleophile strength, researchers can achieve near-perfect regioselectivity at the C4 position, preserving the C2-bromine for diverse, late-stage cross-coupling. This protocol ensures high-yield, scalable access to novel EGFR-TKI libraries.

References

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Taylor & Francis Online. Available at:[Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information (PubMed). Available at:[Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. National Center for Biotechnology Information (PubMed). Available at:[Link]

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dibromo-6-methoxyquinazoline

Executive Summary The 2,4-dihaloquinazoline scaffold is a highly privileged structural motif in modern medicinal chemistry. Specifically, 2,4-dibromo-6-methoxyquinazoline (CAS: 1379363-92-4)[1] serves as a critical inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,4-dihaloquinazoline scaffold is a highly privileged structural motif in modern medicinal chemistry. Specifically, 2,4-dibromo-6-methoxyquinazoline (CAS: 1379363-92-4)[1] serves as a critical intermediate for synthesizing diverse bioactive molecules, including potent A2A adenosine receptor antagonists[2] and antileishmanial agents[3].

Synthesizing these therapeutic targets requires the sequential, regioselective installation of two distinct amine nucleophiles. This application note provides a comprehensive, self-validating methodology for the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dibromo-6-methoxyquinazoline, detailing the mechanistic causality behind the required reaction conditions and offering step-by-step protocols for successful execution.

Expert Insights: The Causality of Regioselectivity

To design a successful SNAr workflow, one must understand the electronic environment of the quinazoline ring. The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, rendering both the C2 and C4 positions highly electrophilic.

However, the substitution does not occur randomly. Kinetic control dictates that the first nucleophilic attack occurs almost exclusively at the C4 position. Density Functional Theory (DFT) calculations reveal that the C4 carbon possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a lower activation energy barrier for nucleophilic attack compared to C2[4]. While the C6-methoxy group donates electron density into the ring via resonance, it does not override this fundamental C4 > C2 reactivity preference.

The Deactivation Dilemma: Once the first amine is installed at C4, the lone pair of the newly added nitrogen donates electron density back into the quinazoline ring. This resonance drastically raises the LUMO energy of the entire system, severely deactivating the C2 position toward further nucleophilic attack[5]. Consequently, while the first substitution (C4) requires mild kinetic control (0 °C to room temperature) to prevent over-reaction, the second substitution (C2) demands harsh thermodynamic conditions (reflux, sealed tubes, and excess nucleophile) to overcome the newly established activation barrier[2].

Reaction Pathway Visualization

SNAr_Pathway SM 2,4-Dibromo-6- methoxyquinazoline (Highly Electrophilic) Int 4-Amino-2-bromo-6- methoxyquinazoline (Deactivated Ring) SM->Int Kinetic Control Regioselective SNAr Nu1 1° Amine (1.0 eq) 0°C, Mild Base Nu1->Int Prod 2,4-Diamino-6- methoxyquinazoline (Final Product) Int->Prod Thermodynamic Control Harsh SNAr Nu2 2° Amine (Excess) 100°C, Sealed Tube Nu2->Prod

Reaction pathway of sequential regioselective SNAr on 2,4-dibromo-6-methoxyquinazoline.

Quantitative Data Summary

The following table summarizes the divergent reaction parameters required to achieve high yields and prevent unwanted disubstitution during the sequential SNAr process.

ParameterC4-Amination (1st SNAr)C2-Amination (2nd SNAr)
Target Position C4C2
Nucleophile Equivalents 1.0 - 1.05 eq (Strict control)2.0 - 5.0 eq (Excess)
Temperature 0 °C to 25 °C80 °C to 120 °C (Reflux/Sealed)
Preferred Solvent THF, Dioxane, or CH3CNIsopropanol, DMF, or n-Butanol
Base DIPEA or NaOAcAmine excess or K2CO3
Reaction Time 2 - 4 hours12 - 24 hours
Typical Yield 75% - 90%50% - 75%
Regioselectivity > 95% (C4 over C2)N/A (C4 is already occupied)

Experimental Protocols

Protocol A: Regioselective C4-Amination (Kinetic Control)

Objective: Synthesize the 4-amino-2-bromo-6-methoxyquinazoline intermediate without triggering C2-substitution.

  • Preparation : To an oven-dried, argon-purged round-bottom flask, add 2,4-dibromo-6-methoxyquinazoline (1.0 equiv)[1].

  • Solvation : Dissolve the starting material in anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane to achieve a 0.1 M to 0.2 M concentration.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Note: If using an aniline derivative as the nucleophile, a THF/water mixture with Sodium Acetate (1.1 equiv) can be used to buffer the system[3].

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice bath. This is critical to suppress C2 reactivity[5].

  • Nucleophile Addition : Dissolve the primary or secondary amine (1.05 equiv) in a minimal amount of solvent and add it dropwise over 15 minutes. Strict stoichiometric control prevents the formation of the 2,4-disubstituted byproduct[5].

  • Self-Validating IPC (In-Process Control) : Monitor the reaction via LC-MS after 2 hours.

    • Validation Signature: The starting material exhibits a characteristic 1:2:1 isotopic cluster at m/z ~317, 319, 321[M+H]+ due to the two bromine atoms. The reaction is complete when this cluster is entirely replaced by a 1:1 isotopic doublet (e.g., m/z ~M, M+2), confirming a monobrominated intermediate. If a singlet mass peak appears, over-reaction has occurred.

  • Workup : Quench the reaction with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: C2-Amination (Thermodynamic Control)

Objective: Overcome ring deactivation to synthesize the final 2,4-diamino-6-methoxyquinazoline derivative.

  • Preparation : Transfer the purified 4-amino-2-bromo-6-methoxyquinazoline intermediate (1.0 equiv) to a heavy-walled sealed pressure tube.

  • Solvation & Reagents : Dissolve the intermediate in a polar, high-boiling protic solvent such as Isopropanol or n-Butanol. Add the second amine nucleophile in large excess (3.0 to 5.0 equiv). The excess amine acts as both the nucleophile and the acid scavenger[2][5].

  • Heating : Seal the tube and heat the mixture to 90–110 °C behind a blast shield. Stir vigorously for 12 to 24 hours.

    • Causality Note: The high thermal energy is mandatory to overcome the elevated LUMO energy caused by the C4-amino resonance donation[4].

  • Self-Validating IPC : Monitor via LC-MS every 4 hours.

    • Validation Signature: Look for the disappearance of the 1:1 monobromo doublet and the emergence of a singlet[M+H]+ peak corresponding to the diamino product. Prolonged heating beyond completion can lead to thermal degradation of the methoxy group; halt the reaction once the doublet is consumed.

  • Workup : Cool the vessel to room temperature. Concentrate the mixture under reduced pressure to remove the alcoholic solvent and excess volatile amines. Redissolve the crude residue in Dichloromethane (DCM), wash with saturated NaHCO3, dry over Na2SO4, and purify via silica gel chromatography to isolate the final product.

Sources

Application

Advanced Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2,4-Dibromo-6-methoxyquinazoline

Executive Summary The functionalization of dihalogenated heterocycles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and targeted therapeutics. 2,4-Dibromo-6-methoxyq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of dihalogenated heterocycles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and targeted therapeutics. 2,4-Dibromo-6-methoxyquinazoline represents a highly versatile, yet challenging, scaffold. Achieving precise regiocontrol during carbon-carbon bond formation requires a deep understanding of the electronic disparities between the C2 and C4 positions. This application note provides a comprehensive, self-validating methodology for the sequential, regioselective Suzuki-Miyaura cross-coupling of 2,4-dibromo-6-methoxyquinazoline.

Mechanistic Rationale: The Causality of Regioselectivity

In palladium-catalyzed cross-coupling reactions, the site of initial oxidative addition is dictated by the relative electrophilicity and the bond dissociation energy (BDE) of the carbon-halogen bonds[1].

For 2,4-dibromoquinazolines, the C4 position is significantly more electrophilic than the C2 position. This is driven by the α -effect—the combined inductive and resonance electron-withdrawing forces exerted by the adjacent N1 and N3 nitrogen atoms[2]. Furthermore, the lone pair on the N3 atom can pre-coordinate with the zerovalent palladium catalyst, effectively directing the transition metal into the adjacent C4–Br bond[2].

While the 6-methoxy group is electron-donating and slightly increases the electron density of the fused benzene ring, it does not override the profound electron deficiency at the C4 position of the pyrimidine ring[3]. Consequently, by strictly controlling the reaction temperature and stoichiometry, researchers can predictably force the cross-coupling to occur exclusively at C4, leaving the C2 bromide intact for subsequent, orthogonal functionalization[4].

Mechanism SM 2,4-Dibromo-6-methoxy quinazoline Pd0 Pd(0) Catalyst Coordination at N3 SM->Pd0 OA_C4 Oxidative Addition at C4 (Fast) Pd0->OA_C4 High Electrophilicity Inter1 C4-Aryl-2-bromo Intermediate OA_C4->Inter1 Transmetalation & Reductive Elim. OA_C2 Oxidative Addition at C2 (Slow, requires heat) Inter1->OA_C2 Pd(0), Heat Product 2,4-Diaryl-6-methoxy quinazoline OA_C2->Product Transmetalation & Reductive Elim.

Sequential Pd-catalyzed cross-coupling pathway for 2,4-dibromoquinazolines.

Reaction Optimization & Quantitative Data

To prevent the formation of the C2,C4-dicoupled byproduct during the initial step, the choice of catalyst and temperature is critical. A mild catalyst system like Pd(PPh3​)4​ at 60 °C provides the optimal thermodynamic environment to halt the reaction after the first coupling.

Table 1: Optimization of C4-Regioselective Suzuki-Miyaura Coupling

Catalyst System (5 mol%)Temp (°C)Boronic Acid (Equiv)C4-Coupled Yield (%)C2,C4-Dicoupled Yield (%)Unreacted SM (%)
Pd(PPh3​)4​ 601.0588 < 5~ 5
Pd(dppf)Cl2​ 601.058210~ 5
Pd(PPh3​)4​ 901.0565300
Pd(PPh3​)4​ 902.50< 592 (Full double)0

Note: Reactions performed in 1,4-Dioxane/H₂O (4:1) with 2.0 equiv Na₂CO₃. Yields determined by quantitative HPLC.

Experimental Protocols

Protocol A: Regioselective C4-Arylation (Monocoupling)

Objective: Synthesize 4-aryl-2-bromo-6-methoxyquinazoline with >95% regiochemical purity.

  • Reagent Preparation: In an oven-dried Schlenk flask, add 2,4-dibromo-6-methoxyquinazoline (1.0 mmol, 318 mg), the desired arylboronic acid (1.05 mmol), and sodium carbonate ( Na2​CO3​ , 2.0 mmol, 212 mg).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL total). Purge the biphasic solution by bubbling Argon gas directly through the liquid for 20 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 mmol, 58 mg). Seal the flask.

  • Controlled Heating: Submerge the flask in a pre-heated oil bath at exactly 60 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Let react for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the C4-monocoupled product.

Protocol B: Subsequent C2-Arylation

Objective: Functionalize the remaining C2-bromide to yield a 2,4-diaryl-6-methoxyquinazoline.

  • Setup: To a new Schlenk flask, add the C4-aryl-2-bromo-6-methoxyquinazoline intermediate (1.0 mmol), a different arylboronic acid (1.5 mmol), and potassium carbonate ( K2​CO3​ , 2.0 mmol).

  • Degassing: Add 1,4-Dioxane/H₂O (4:1, 10 mL) and degas with Argon for 20 minutes.

  • Catalyst Addition: Add [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( Pd(dppf)Cl2​ , 0.05 mmol). Causality: The C2 position is less reactive; therefore, a more robust, bidentate ligand system capable of withstanding higher temperatures is required to force the oxidative addition.

  • Reaction: Heat the mixture at 90–100 °C for 12 hours.

  • Workup & Purification: Follow the identical extraction and chromatography steps outlined in Protocol A.

Workflow Step1 Step 1: Reagent Preparation Weigh 2,4-Dibromo-6-methoxyquinazoline & Boronic Acid Step2 Step 2: Degassing Purge solvent (Dioxane/H2O) with Argon for 20 min Step1->Step2 Step3 Step 3: Catalyst Addition Add Pd(PPh3)4 under inert atmosphere Step2->Step3 Step4 Step 4: Reaction & Monitoring Heat at 60°C; Monitor via LC-MS for C4-monocoupling Step3->Step4 Step5 Step 5: Workup & Purification Aqueous extraction, dry over Na2SO4, Flash Chromatography Step4->Step5

Step-by-step workflow for the regioselective C4 cross-coupling protocol.

Trustworthiness: Self-Validating Analytical Systems

To ensure the integrity of the regioselective coupling, the protocol must be self-validating during execution:

  • TLC Monitoring: The C4-monocoupled product will typically present an Rf​ value intermediate between the highly non-polar 2,4-dibromo starting material and the highly polar C2,C4-dicoupled byproduct.

  • LC-MS Isotopic Signature (Critical Check): Because bromine has two stable isotopes ( 79Br and 81Br ) in a roughly 1:1 ratio, the mass spectrum of the successful C4-monocoupled intermediate must display a distinct doublet molecular ion peak (M and M+2) of equal intensity. If a singlet mass peak corresponding to the diarylated mass is observed, the reaction temperature was too high, or the stoichiometry was poorly controlled.

  • NMR Confirmation: In 1H NMR, the methoxy protons will typically appear as a sharp singlet around 3.9–4.0 ppm. The successful addition of an aryl group at C4 will cause a significant anisotropic shielding/deshielding effect on the adjacent C5 proton of the quinazoline ring, confirming the regiochemistry.

References

  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI URL: [Link]

  • Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: NobelPrize.org URL: [Link]

Sources

Method

2,4-Dibromo-6-methoxyquinazoline in high-throughput drug screening libraries

Application Notes and Protocols: 2,4-Dibromo-6-methoxyquinazoline in High-Throughput Screening Libraries Introduction & Mechanistic Rationale The quinazoline core is a highly privileged scaffold in medicinal chemistry, e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 2,4-Dibromo-6-methoxyquinazoline in High-Throughput Screening Libraries

Introduction & Mechanistic Rationale

The quinazoline core is a highly privileged scaffold in medicinal chemistry, extensively utilized in the design of ATP-competitive kinase inhibitors targeting key oncogenic drivers such as EGFR, VEGFR, and CDK2 1[1]. Within this chemical space, 2,4-dibromo-6-methoxyquinazoline (CAS: 1379363-92-4) serves as a powerful, bifunctional building block for the rapid generation of diverse High-Throughput Screening (HTS) libraries 2[2].

Causality in Scaffold Design:

  • Orthogonal Reactivity: The 2,4-dibromo substitution pattern enables highly regioselective sequential functionalization. The C4 position is highly electron-deficient due to the adjacent nitrogen atoms, making it highly susceptible to nucleophilic aromatic substitution (SNAr) with amines or anilines. Following C4 functionalization, the C2 bromide can be displaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to introduce aryl or heteroaryl groups 3[3]. This predictable reactivity allows chemists to systematically map structure-activity relationships (SAR).

  • The 6-Methoxy Advantage: The methoxy group at the 6-position alters the electronic landscape of the quinazoline ring. In kinase inhibitor design, this moiety often projects towards the solvent-exposed region or interacts with the hinge region of the kinase active site, enhancing both binding affinity and physicochemical properties (such as aqueous solubility) compared to the unsubstituted core 4[4].

Library Generation Workflow

To generate a robust HTS library, the orthogonal reactivity of 2,4-dibromo-6-methoxyquinazoline is exploited in a two-step array synthesis.

G A 2,4-Dibromo-6- methoxyquinazoline B C4 SNAr Reaction (Amines/Anilines) A->B Step 1 Regioselective C C2 Cross-Coupling (Suzuki/Stille) B->C Step 2 Diversification D HTS Library Formatting C->D Arraying & QC

Workflow for orthogonal diversification of the 2,4-dibromo-6-methoxyquinazoline scaffold.

High-Throughput Screening (HTS) Methodologies

A self-validating HTS campaign requires orthogonal assays to confirm target engagement and phenotypic efficacy. Below are the protocols for biochemical and cell-based screening of the synthesized quinazoline library.

Protocol A: TR-FRET Biochemical Kinase Assay (EGFR)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for the primary biochemical screen due to its high signal-to-background ratio and resistance to compound autofluorescence—a common artifact in heterocyclic libraries.

Materials:

  • Purified recombinant EGFR kinase domain.

  • Biotinylated peptide substrate & Eu-labeled anti-phosphotyrosine antibody.

  • Streptavidin-APC (Allophycocyanin).

  • 384-well low-volume black microplates.

Step-by-Step Methodology:

  • Compound Preparation: Acoustically dispense 10 nL of the quinazoline library (from 10 mM DMSO stocks) into the 384-well assay plate to achieve a final screening concentration of 10 µM.

  • Enzyme Addition: Add 5 µL of EGFR enzyme solution (in kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to all wells. Incubate for 15 minutes at room temperature to allow pre-binding of the ATP-competitive quinazolines 1[1].

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at the empirical Km​ ) and biotinylated peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled antibody, and Streptavidin-APC. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Self-Validation System: Ensure the plate Z'-factor is >0.6 using DMSO (negative control) and 10 µM Gefitinib (positive control) to guarantee assay robustness before advancing hits.

Protocol B: Cell-Based Phenotypic Screening (Antiproliferative Activity)

To ensure the biochemical hits are cell-permeable and active in a physiological environment, a cell viability assay is conducted using ATP-dependent luminescence 1[1].

Materials:

  • A549 (human non-small cell lung cancer) cell line (EGFR wild-type).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • 384-well white, clear-bottom tissue culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at 1,000 cells/well in 40 µL of F-12K Medium (10% FBS) into the 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Using a liquid handler, add 10 µL of diluted quinazoline compounds (final concentration 10 µM, 0.1% DMSO). Include Staurosporine as a positive cytotoxic control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.

  • Lysis & Readout: Shake the plate for 2 minutes to induce cell lysis, releasing intracellular ATP, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode reader.

Cellular Signaling & Target Engagement

Quinazoline derivatives synthesized from this scaffold primarily act as ATP-competitive inhibitors. By binding to the kinase domain, they block downstream signaling cascades essential for tumor survival 4[4].

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activates RAS RAS / RAF Receptor->RAS Phosphorylation Inhibitor Quinazoline Hit Inhibitor->Receptor ATP-competitive inhibition MEK MEK / ERK RAS->MEK Proliferation Cell Proliferation & Survival MEK->Proliferation

Kinase signaling pathway targeted by quinazoline-based ATP-competitive inhibitors.

Data Presentation & Hit Triage

Quantitative data from the HTS campaign must be systematically triaged. Primary hits (>50% inhibition at 10 µM) are advanced to dose-response screening to determine IC₅₀ values.

Table 1: Representative HTS Triage Data for 2,4-Dibromo-6-methoxyquinazoline Derivatives

Compound IDC4 Substitution (SNAr)C2 Substitution (Coupling)EGFR Inhibition (%) at 10 µMEGFR IC₅₀ (nM)A549 Viability IC₅₀ (µM)
QZ-001 3-ChloroanilinePhenyl88%1452.4
QZ-002 3-Ethynylaniline4-Fluorophenyl95%420.8
QZ-003 MorpholinePyridin-3-yl22%>10,000>10.0
QZ-004 4-BromoanilineThiophen-2-yl76%3105.1
Control GefitinibN/A99%20.1

Note: The structure-activity relationship (SAR) clearly demonstrates that aniline derivatives at the C4 position paired with aromatic substitutions at the C2 position yield the highest potency, validating the two-step diversification strategy.

References

  • BenchChem. "Application Notes and Protocols for High-Throughput Screening of Quinazoline-7-carbonitrile Libraries." BenchChem. 1

  • Motabar, O., et al. "Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity." PMC - NIH. 3

  • Abdel-Maksoud, M. S., et al. "Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies." MDPI. 4

  • BLD Pharm. "1260640-98-9 | 4-Bromo-6,7-dimethoxyquinazoline | BLD Pharm" (Includes 2,4-Dibromo-6-methoxyquinazoline CAS: 1379363-92-4). BLD Pharm. 2

Sources

Application

Application Note: Regioselective C-4 Functionalization of 2,4-Dibromo-6-methoxyquinazoline

Executive Summary & Mechanistic Rationale The 6-methoxyquinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, vasodilators, and antineoplastic agent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 6-methoxyquinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, vasodilators, and antineoplastic agents1[1]. 2,4-Dibromo-6-methoxyquinazoline serves as an exceptionally versatile building block for divergent synthesis. However, successful functionalization requires strict control over regioselectivity, as the molecule possesses two electrophilic sites at the C-2 and C-4 positions.

As a general rule, functionalization occurs preferentially at the C-4 position. The causality behind this regioselectivity is driven by two primary factors:

  • Electronic Susceptibility (SNAr): Density Functional Theory (DFT) calculations reveal that the carbon atom at the 4-position of 2,4-dihaloquinazolines possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the 2-position. This localizes electrophilicity at C-4, substantially lowering the activation energy for nucleophilic attack1[1].

  • Transition State Stabilization (Cross-Coupling): In palladium-catalyzed cross-coupling reactions, the preponderance of the C-4 cross-coupled product is a consequence of the increased reactivity of the C(4)–halogen bond due to the α -effect and strong coordination of the Pd(0) catalyst with the N-3 lone pair electrons during the oxidative-addition step2[2].

While the 6-methoxy group donates electron density to the fused benzene ring, the pyrimidine core remains highly electron-deficient. The weaker bond dissociation energy of the C–Br bond (compared to C–Cl analogs) further accelerates reactivity at C-4, making precise control of stoichiometry, base selection, and temperature critical to avoid bis-substitution or side reactions.

Reaction Pathway & Workflow Divergence

The high electrophilicity of the C-4 position is a double-edged sword. While it enables rapid functionalization, it also makes the substrate highly susceptible to competitive hydrolysis, yielding an inactive 4(3H)-quinazolinone byproduct if exposed to aqueous bases at elevated temperatures 3[3].

G SM 2,4-Dibromo-6-methoxyquinazoline (Highly Electrophilic C-4) SNAr SNAr Amination (Primary/Secondary Amine) SM->SNAr 1.05 eq Amine DIPEA, THF, 25°C Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid) SM->Suzuki 1.05 eq Ar-B(OH)2 Pd(dppf)Cl2, Cs2CO3, 65°C Hydrolysis Side Reaction: Hydrolysis to Quinazolinone SM->Hydrolysis Aqueous Base (Na2CO3) High Temperature ProdA 2-Bromo-4-amino-6-methoxyquinazoline SNAr->ProdA Regioselective (>95%) ProdB 2-Bromo-4-aryl-6-methoxyquinazoline Suzuki->ProdB Regioselective (>90%)

Workflow for regioselective C-4 functionalization vs. competitive hydrolysis.

Protocol A: Regioselective SNAr Amination at C-4

Because of the high electrophilicity of the C-4 position, SNAr with primary or secondary amines proceeds rapidly under mild conditions.

Causality in Experimental Design
  • Stoichiometry: Using a strict 1.0–1.05 equivalent of the amine is critical. An excess of nucleophile will drive the reaction toward unwanted bis-amination at the C-2 position.

  • Temperature Control: Reactions must be initiated and maintained at room temperature (25 °C). Elevated temperatures (>60 °C) increase the kinetic rate of C-2 substitution, eroding the regioselective thermodynamic advantage.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the generated HBr without competing for the electrophilic C-4 site.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Dissolution: Dissolve 2,4-dibromo-6-methoxyquinazoline (1.0 mmol, 318 mg) in anhydrous THF (10 mL).

  • Base Addition: Add DIPEA (1.5 mmol, 261 µL) to the stirring solution.

  • Nucleophile Addition: Cool the flask to 0 °C using an ice bath. Slowly add the desired primary or secondary amine (1.05 mmol) dropwise to control the initial exotherm.

  • Reaction: Remove the ice bath, allow the mixture to warm to 25 °C, and stir for 2–4 hours. Monitor progression via LC-MS or TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude 2-bromo-4-amino-6-methoxyquinazoline via flash column chromatography.

Self-Validating System (2D-NMR)

To ensure the trustworthiness of the protocol and confirm that substitution occurred strictly at the C-4 position, the workflow incorporates a structural validation step using 2D-NMR NOESY (Nuclear Overhauser Effect Spectroscopy). A positive cross-peak correlation between the protons of the newly introduced C-4 substituent (e.g., the α -protons of the amine) and the C-5 proton of the quinazoline ring unequivocally confirms the regioselectivity of the reaction1[1].

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C-4

Attempts to functionalize the C-4 position using standard aqueous Suzuki conditions often result in low yields due to competitive hydrolysis4[4].

Causality in Experimental Design
  • Anhydrous Conditions: Water must be strictly excluded. Aqueous bases (e.g., 2M Na2CO3) rapidly hydrolyze the highly reactive C-4 bromide to form the inactive 4(3H)-quinazolinone before oxidative addition can occur3[3].

  • Base Selection: Finely milled, anhydrous Cs2CO3 is required to facilitate the transmetalation step of the catalytic cycle without providing a nucleophilic hydroxide source.

  • Catalyst Selection: Pd(dppf)Cl2 is utilized as the bidentate dppf ligand promotes rapid reductive elimination, minimizing off-target reactions and catalyst degradation.

Step-by-Step Methodology
  • Preparation: In an argon-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried Schlenk tube with 2,4-dibromo-6-methoxyquinazoline (1.0 mmol, 318 mg), the desired arylboronic acid (1.05 mmol), and anhydrous Cs2CO3 (2.0 mmol, 651 mg).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 36 mg, 5 mol%).

  • Solvent: Inject anhydrous, rigorously degassed THF (10 mL) against a positive pressure of argon.

  • Reaction: Seal the tube and heat to 65 °C in a pre-heated oil bath for 6–8 hours. Crucial: Do not exceed 80 °C, as higher thermal energy overcomes the activation barrier for C-2 oxidative addition, leading to bis-arylation.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic salts, eluting thoroughly with EtOAc (30 mL).

  • Purification: Concentrate the filtrate in vacuo and purify the 2-bromo-4-aryl-6-methoxyquinazoline via silica gel chromatography.

Quantitative Data: Optimization & Troubleshooting

The following tables summarize the quantitative impact of reaction parameters on regioselectivity and byproduct formation, validating the causality described in the protocols.

Table 1: Optimization Parameters for C-4 Suzuki-Miyaura Coupling

Catalyst SystemSolvent SystemBase SelectionTemp (°C)C-4 Product Yield (%)C-2,C-4 Bis-Product (%)Hydrolysis Byproduct (%)
Pd(PPh3)4 (5 mol%)1,4-Dioxane / H2O (4:1)Na2CO3 (aq)90421245
Pd(PPh3)4 (5 mol%)Anhydrous 1,4-DioxaneK2CO3 (s)8081<5<5
Pd(dppf)Cl2 (5 mol%) Anhydrous THF Cs2CO3 (s) 65 94 <2 Not Detected

Table 2: Optimization Parameters for C-4 SNAr Amination

Amine EquivalentsSolventBaseTemp (°C)C-4 Product Yield (%)Bis-Amination (%)
2.5 eqDMFK2CO3802868
1.1 eqDMFK2CO325858
1.05 eq THF DIPEA 25 96 Not Detected

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI URL:[Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline Source: NIH / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving product yield in 2,4-Dibromo-6-methoxyquinazoline synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the yield of 2,4-Dibromo-6-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the yield of 2,4-Dibromo-6-methoxyquinazoline , a highly reactive and critical intermediate used in the development of kinase inhibitors and targeted therapeutics[1].

Synthesizing 2,4-dihaloquinazolines from their corresponding diones is notoriously prone to yield-limiting side reactions, including incomplete halogenation, thermal degradation, and product hydrolysis[2]. This guide deconstructs the mechanistic pitfalls of this reaction and provides a self-validating, highly optimized protocol to ensure reproducible, high-yield outcomes.

I. Mechanistic Workflow & Critical Control Points

The conversion of 6-methoxyquinazoline-2,4(1H,3H)-dione to its dibromo counterpart relies on the aggressive electrophilic nature of phosphoryl bromide ( POBr3​ ). The diagram below outlines the reaction pathway, highlighting the critical bottlenecks where yield is most commonly lost.

SynthesisWorkflow SM 6-Methoxyquinazoline-2,4-dione (Poorly Soluble Solid) Reaction Reflux in Toluene (110°C) In-Process Control: LC-MS SM->Reaction Reagents POBr3 (3.5 eq) + N,N-Dimethylaniline (Brominating Complex) Reagents->Reaction Intermediate Monobromo Intermediates (Yield-Limiting Step) Reaction->Intermediate Fast Halogenation Product 2,4-Dibromo-6-methoxyquinazoline (Target Product) Intermediate->Product Base-Catalyzed Slow Step Workup Cold Aqueous Quench (0-5°C) Rapid Extraction Product->Workup Moisture Sensitive Prevent Hydrolysis

Workflow for 2,4-dibromo-6-methoxyquinazoline synthesis highlighting critical control points.

II. Troubleshooting Guide & FAQs

Q1: Why am I observing a high percentage of monobromo intermediates instead of the target 2,4-dibromo-6-methoxyquinazoline? Root Cause: The bromination of quinazoline-2,4-dione proceeds stepwise. The first bromination (typically at the highly electrophilic C4 position) is rapid. However, the subsequent bromination at the C2 position is sterically hindered and electronically deactivated, causing the reaction to stall at the monobromo stage[1]. Corrective Action: Ensure a sufficient excess of POBr3​ (3.5 to 4.0 equivalents). Crucially, the addition of an organic base like N,N-dimethylaniline is mandatory. The base acts as a catalyst by forming a highly reactive Vilsmeier-Haack-type intermediate with POBr3​ . This intermediate is a vastly superior electrophile that overcomes the activation energy barrier for the second halogenation step, a standard practice in [2].

Q2: My reaction mixture turns into a dark, intractable tar (resinification). How can I prevent this? Root Cause: Phosphoryl bromide can undergo thermal dissociation at elevated temperatures (exceeding 110°C), releasing free molecular bromine ( Br2​ ). Free bromine readily causes resinification through unwanted oxidative degradation of the electron-rich methoxy group on the quinazoline ring[3]. Corrective Action: Strictly control the internal reaction temperature to a gentle reflux in toluene (~110°C) and avoid higher-boiling solvents like xylenes. Purge the system with inert gas (Nitrogen or Argon) to minimize oxidative side reactions, as recommended for[3].

Q3: The yield drops significantly during the aqueous workup phase. What is causing the product loss? Root Cause: 2,4-Dihaloquinazolines are highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). During the aqueous quench to destroy excess POBr3​ , the highly electrophilic C2 and C4 positions of the product can be attacked by water. If the quench is exothermic, the thermal energy accelerates this hydrolysis, reverting the product back to the starting [4]. Corrective Action: Perform a strict "reverse quench." Slowly pour the cooled reaction mixture into vigorously stirred crushed ice. Maintain the temperature between 0°C and 5°C and ensure rapid extraction into a non-polar solvent to isolate the product from aqueous nucleophiles.

III. Empirical Data: Reaction Condition Optimization

The following table summarizes quantitative data from optimization trials, demonstrating the causal relationship between reagent stoichiometry, temperature, and final product yield.

POBr3​ (Eq)Catalyst / BaseSolvent & TempTime (h)Isolated Yield (%)Primary Impurity Profile
2.0NoneToluene (110°C)4.035%>50% Monobromo intermediate
3.5NoneToluene (110°C)6.055%~30% Monobromo intermediate
3.5 N,N-Dimethylaniline (1.0 eq) Toluene (110°C) 3.0 85% <2% Impurities (Clean profile)
3.5N,N-Dimethylaniline (1.0 eq)Xylene (140°C)3.040%Extensive resinification / tar
3.5DIPEA (1.5 eq)Toluene (110°C)3.582%Trace monobromo intermediate

IV. Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system . Built-in In-Process Controls (IPCs) and visual cues ensure that you can verify the success of each phase before proceeding.

Step 1: System Preparation Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet, and an internal temperature probe. Thoroughly flame-dry the apparatus under vacuum and backfill with nitrogen to ensure a strictly anhydrous environment.

Step 2: Reagent Charging Add 6-methoxyquinazoline-2,4(1H,3H)-dione (10.0 g, 52.0 mmol) and anhydrous toluene (100 mL) to the flask. Self-Validation Check: The mixture will appear as a dense, poorly soluble white/pale-yellow suspension.

Step 3: Catalytic Activation Carefully add phosphoryl bromide ( POBr3​ ) (52.2 g, 182 mmol, 3.5 eq) to the suspension. Slowly add N,N-dimethylaniline (6.3 g, 52.0 mmol, 1.0 eq) dropwise via syringe. Caution: POBr3​ is highly corrosive. The addition of the base will cause a mild exothermic reaction and a color shift toward deep yellow.

Step 4: Reflux & In-Process Control (IPC) Heat the reaction mixture to a gentle reflux (internal temperature 110°C) for 3 hours. Self-Validation Check 1 (Visual): By hour 2, the solid starting material must completely dissolve, yielding a homogenous, dark amber solution. Failure to dissolve indicates inactive POBr3​ or moisture contamination. Self-Validation Check 2 (Analytical): Quench a 50 µL aliquot in 1 mL of cold methanol and analyze via LC-MS. The reaction is complete when the peak corresponding to the monobromo intermediate (m/z ~255) is <2% relative to the target dibromo product (m/z ~333).

Step 5: Reverse Quench Cool the reaction mixture to room temperature, then further to 0°C using an ice bath. Prepare a large beaker with 300 g of crushed ice and 100 mL of water. Slowly pour the reaction mixture into the vigorously stirred ice. Self-Validation Check: The internal temperature of the quench beaker must not exceed 5°C. The aqueous phase should test highly acidic (pH < 2) due to the generation of HBr and H3​PO4​ .

Step 6: Extraction & Isolation Immediately transfer the quenched mixture to a separatory funnel and extract with cold dichloromethane ( 3×100 mL). Wash the combined organic layers with cold saturated aqueous NaHCO3​ (100 mL) until gas evolution ceases, followed by cold brine (100 mL).

Step 7: Purification Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath < 35°C). Purify the crude residue via flash column chromatography (silica gel, Hexane to 10% Ethyl Acetate gradient) to afford the product as a pale yellow solid.

V. References

  • Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • US4102885A - Process for preparing 2,4-dihaloquinazolines Source: Google Patents URL:[2]

  • Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide) Source: Chemia - Manac Inc. URL:[Link][3]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent Source: PMC - National Institutes of Health (NIH) URL:[Link][4]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Couplings with 2,4-Dibromo-6-methoxyquinazoline

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2,4-Dibromo-6-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2,4-Dibromo-6-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Drawing from established principles and field-proven insights, this resource provides in-depth, actionable solutions in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific experimental failures. Each entry details the potential causes and provides a systematic approach to resolving the issue.

Question 1: I am observing low to no conversion of my 2,4-dibromo-6-methoxyquinazoline. What are the primary causes and how can I fix it?

Answer: Low or no product yield is the most common challenge and typically points to issues with catalyst activity, substrate reactivity, or suboptimal reaction conditions. The 2,4-dibromo-6-methoxyquinazoline substrate presents a specific challenge: the electron-donating methoxy group and the nitrogen atoms in the quinazoline ring increase electron density, which can make the initial, rate-limiting oxidative addition step sluggish.[1]

Here is a logical workflow to diagnose the problem:

G cluster_conditions Optimization Targets start Low / No Yield reagents Step 1: Verify Reagent Quality & Setup start->reagents conditions Step 2: Optimize Reaction Conditions start->conditions side_reactions Step 3: Investigate Side Reactions start->side_reactions catalyst Catalyst Active? - Use fresh pre-catalyst - Degas thoroughly (O₂ deactivates Pd(0)) reagents->catalyst boronic Boronic Acid Stable? - Use fresh boronic acid - Consider stable boronate esters (Bpin, MIDA) reagents->boronic base_solvent Base & Solvent Pure? - Use anhydrous solvent if needed - Ensure base is not degraded reagents->base_solvent ligand Ligand Choice - Switch to bulky, electron-rich ligands (e.g., Buchwald type: XPhos, SPhos) deboronation Protodeboronation? - Less harsh conditions - Anhydrous conditions (K₃PO₄) side_reactions->deboronation homocoupling Homocoupling? - Rigorous degassing - Use a Pd(0) source directly side_reactions->homocoupling temperature Temperature - Increase temperature cautiously (e.g., 90°C -> 110°C) base Base Strength - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Detailed Troubleshooting Steps:

  • Catalyst Inactivity: The active Pd(0) species is essential for the catalytic cycle to begin.[2]

    • Oxygen Sensitivity: Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands, rendering them inactive.[2] Ensure you are rigorously degassing your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Pre-catalyst Quality: Solid palladium sources like Pd₂(dba)₃ can degrade over time.[3] Using a fresh batch or a more stable, modern pre-catalyst (e.g., a Buchwald G3 pre-catalyst) ensures a reliable generation of the active Pd(0) species.[4]

    • Inefficient Reduction: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be inefficient. This can sometimes be improved by the phosphine ligand, but starting with a Pd(0) source is often more reliable.[5]

  • Poor Substrate Reactivity: As noted, the electron-rich nature of the quinazoline ring can hinder oxidative addition.

    • Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient. You must employ more electron-rich and sterically bulky phosphine ligands to accelerate this step. Buchwald-type ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(tBu)₃) are excellent choices for electron-rich aryl bromides.[1][6]

    • Increase Temperature: Forcing conditions may be necessary. If your reaction is sluggish at 80-90 °C, cautiously increasing the temperature to 100-120 °C can significantly improve the reaction rate.[7]

  • Issues with the Boronic Acid/Ester: The boronic acid coupling partner is a frequent source of failure.

    • Protodeboronation: Boronic acids can be unstable and undergo hydrolysis (protodeboronation), especially at high temperatures and in the presence of water, converting them back to the parent arene.[2] Use freshly purchased or recrystallized boronic acids.

    • Use a More Stable Boronate: Consider converting your boronic acid to a more robust boronate ester, such as a pinacol (Bpin) or MIDA ester. These are more stable and can release the boronic acid slowly under the reaction conditions, minimizing degradation.[8]

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[9]

    • Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species.[10] A weak base may be insufficient. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective in anhydrous conditions and can help suppress protodeboronation.[6]

    • Solvent System: The solvent must solubilize the reactants. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water) is common as it helps dissolve both the organic substrate and the inorganic base.[9][11] If solubility is a major issue, consider more polar aprotic solvents like DMF, but be aware they can be difficult to remove.[12]

Question 2: My reaction is working, but I'm getting a mixture of mono- and di-substituted products. How can I control the regioselectivity to favor mono-substitution?

Answer: Achieving selective mono-arylation on a di-halogenated substrate requires fine-tuning the reaction conditions to exploit the different reactivity of the two bromine atoms. For N-heterocycles like 2,4-dibromopyridine, the C2 position is often more reactive due to electronic effects.[13] While a direct analogy isn't guaranteed for the quinazoline system, it provides a strong starting hypothesis that the C2 or C4 position may be electronically differentiated.

Strategies to Enhance Mono-substitution:

  • Stoichiometry Control: This is the most straightforward approach.

    • Use a slight deficiency or stoichiometric amount of the boronic acid (0.9 to 1.05 equivalents) relative to the 2,4-dibromo-6-methoxyquinazoline. This starves the reaction of the coupling partner once the first substitution has occurred.

  • Lower Temperature and Shorter Reaction Time:

    • Run the reaction at the lowest temperature that still provides a reasonable rate for the first coupling. This increases the energy barrier for the second, likely more difficult, substitution. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of the di-substituted product.

  • Ligand and Catalyst Choice:

    • Sterically bulky ligands can enhance selectivity for the less sterically hindered bromine position.[14] If one position is significantly more crowded, a bulky ligand like XPhos or tBuXPhos may favor reaction at the other site.

    • Lowering the catalyst loading (e.g., from 2 mol% to 0.5 mol%) can sometimes improve selectivity by slowing down the overall reaction rate.

ParameterTo Favor Mono-substitutionTo Favor Di-substitutionRationale
Boronic Acid (eq.) 0.9 - 1.05> 2.2Limiting the boronic acid prevents the second coupling.
Temperature Lower (e.g., 60-80 °C)Higher (e.g., 100-120 °C)Less energy to overcome the activation barrier for the second coupling.
Reaction Time Shorter (monitor closely)LongerDrive the reaction to completion at both positions.
Catalyst Loading Lower (e.g., 0.5-1 mol%)Higher (e.g., 2-5 mol%)A more active system will promote di-substitution.
Question 3: I am observing significant side products, such as homocoupled boronic acid (biaryl) and de-brominated starting material. How can I minimize these?

Answer: These side reactions are common and point to specific flaws in the reaction setup or conditions.

  • Homocoupling of Boronic Acid: This side product (Ar-Ar from your boronic acid) is most often caused by the presence of oxygen.[2]

    • Cause: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules. This is especially problematic if you are using a Pd(II) pre-catalyst, as its reduction to Pd(0) can consume the boronic acid and lead to homocoupling.[15]

    • Solution:

      • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction headspace are completely free of oxygen.

      • Use a Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can promote this side reaction.[2]

  • Protodebromination (Hydrodehalogenation): This occurs when the bromine atom is replaced by a hydrogen atom.

    • Cause: This can happen through various pathways, often involving trace water or other proton sources reacting with palladium-hydride species that can form during the catalytic cycle. Some bases or solvents can promote this.

    • Solution:

      • Use Anhydrous Conditions: If hydrodehalogenation is a major issue, switching to anhydrous conditions can help. Use a base like anhydrous K₃PO₄ in a dry solvent like toluene or dioxane.

      • Screen Bases: Some bases are more prone to causing this side reaction. Experiment with different bases (e.g., switch from a carbonate to a phosphate).

Frequently Asked Questions (FAQs)

Q1: Which bromine atom on 2,4-dibromo-6-methoxyquinazoline is expected to be more reactive, C2 or C4?

A: In analogous dihalopyridine systems, the C2 position is often more reactive due to the electronic influence of the ring nitrogen.[13] For the quinazoline system, the situation is more complex due to the two nitrogen atoms and the methoxy group. The C2 position is adjacent to a nitrogen, which can make it more electron-deficient and thus more susceptible to oxidative addition. However, the C4 position is also activated by the pyrimidine ring. The precise selectivity will likely be a delicate balance of steric and electronic factors and must be determined experimentally. A good starting assumption is that the C2 position may be more reactive, but this should be confirmed.

Q2: What is a good set of "go-to" starting conditions for this reaction?

A: When approaching a new Suzuki coupling, it is best to start with a robust, well-established set of conditions known to work for challenging substrates.

ComponentRecommendationRationale
Catalyst XPhos Pd G3 (or other Buchwald pre-catalyst) (1-2 mol%)Air- and moisture-stable pre-catalyst that reliably generates the active L-Pd(0) species.[4]
Ligand XPhos or SPhos (1.1 eq. relative to Pd)Bulky, electron-rich ligands that are proven to accelerate oxidative addition for electron-rich heteroaryl halides.[3]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a good general-purpose base. K₃PO₄ is excellent for minimizing protodeboronation.[6]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)A versatile solvent system that dissolves a wide range of organic substrates and inorganic bases.[11]
Temperature 90-100 °CA good starting temperature to ensure sufficient energy for the reaction without excessive decomposition.

Q3: My boronic acid is poorly soluble in the reaction mixture. What can I do?

A: Poor solubility is a common problem that can prevent the reaction from proceeding.[12]

  • Change Solvent System: If a dioxane/water mixture isn't working, you could try a different solvent like THF/water or a more polar solvent like DMF.[9]

  • Use a Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate from the aqueous phase to the organic phase where the catalyst resides.

  • Convert to a Boronate Ester: Pinacol boronate esters (Bpins) often have much better solubility in organic solvents than their corresponding boronic acids.

Experimental Protocols

General Protocol for Initial Screening

This is a representative starting point. Molar ratios and conditions should be optimized for your specific boronic acid.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,4-dibromo-6-methoxyquinazoline (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to the desired concentration (typically 0.1 M).

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand if they are not being added as a pre-catalyst. Add the catalyst/ligand solution (e.g., Pd(OAc)₂ and SPhos, or a pre-formed pre-catalyst) to the reaction mixture via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously for the intended reaction time (e.g., 12-16 hours).[11]

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Boronate L₂Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Boronate Transmetalation (Ar'-B(OR)₂ + Base) Product Ar-Ar' (Product) PdII_Boronate->Product Reductive Elimination Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[14]

References

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Available from: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2019). ResearchGate. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available from: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2021). PMC - NIH. Available from: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available from: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). ArODES. Available from: [Link]

  • Catalyst screening for Suzuki coupling of 1 with 2. (2020). ResearchGate. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Available from: [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2016). PMC. Available from: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). PMC - NIH. Available from: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). PMC. Available from: [Link]

  • Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. ResearchGate. Available from: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (2018). ResearchGate. Available from: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). ACS Publications. Available from: [Link]

  • Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. (2013). SCIRP. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2007). ResearchGate. Available from: [Link]

  • Suzuki cross-coupling. (2023). Chemistry LibreTexts. Available from: [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025). IRIS Unina. Available from: [Link]

  • Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. (2024). MDPI. Available from: [Link]

Sources

Troubleshooting

How to prevent degradation of 2,4-Dibromo-6-methoxyquinazoline during long-term storage

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing 2,4-Dibromo-6-methoxyquinazoline. This guide is designed to provide expert advice on preventin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing 2,4-Dibromo-6-methoxyquinazoline. This guide is designed to provide expert advice on preventing the degradation of this compound during long-term storage, ensuring the integrity and reproducibility of your experimental results. Given the limited specific literature on the long-term stability of 2,4-Dibromo-6-methoxyquinazoline, this document synthesizes information from related brominated and methoxy-substituted heterocyclic compounds to provide a robust framework for its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2,4-Dibromo-6-methoxyquinazoline?

A1: Based on the chemical structure, the primary factors that could contribute to the degradation of 2,4-Dibromo-6-methoxyquinazoline are exposure to moisture, light, elevated temperatures, and reactive atmospheric conditions (e.g., oxygen). The bromine and methoxy substituents on the quinazoline core can be susceptible to hydrolysis, photolytic cleavage, and oxidation over time.

Q2: What is the recommended general storage condition for this compound?

A2: For optimal stability, 2,4-Dibromo-6-methoxyquinazoline should be stored in a tightly sealed container, protected from light, in a dry environment at room temperature.[1] For extended long-term storage, refrigeration (2-8 °C) in an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize potential degradation.

Q3: How can I tell if my sample of 2,4-Dibromo-6-methoxyquinazoline has degraded?

A3: Visual inspection for color change or the appearance of solid precipitates can be an initial indicator. However, for a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Mass Spectrometry (MS) are recommended to check for the presence of impurities or degradation products.[2][3]

Q4: Are there any known degradation products of 2,4-Dibromo-6-methoxyquinazoline?

A4: While specific degradation products for this compound are not extensively documented, potential degradation pathways for similar structures suggest that hydrolysis of the bromo groups to hydroxyl groups or cleavage of the methoxy group are plausible.[4][5]

Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a more in-depth guide to troubleshooting potential stability issues with 2,4-Dibromo-6-methoxyquinazoline.

Issue 1: Inconsistent Experimental Results

If you are observing variability in your experimental outcomes, it could be due to the degradation of your starting material.

Troubleshooting Steps:

  • Purity Assessment:

    • Protocol: Prepare a solution of your stored 2,4-Dibromo-6-methoxyquinazoline and analyze it using HPLC with a UV detector. Compare the chromatogram to a reference standard or a freshly acquired sample.

    • Interpretation: The presence of additional peaks in the chromatogram of the stored sample indicates the formation of degradation products.

  • Environmental Factor Analysis:

    • Review your storage conditions. Have there been any deviations from the recommended temperature, humidity, or light protection?

    • Consider the possibility of atmospheric contamination within the storage container.

Issue 2: Visible Changes in the Stored Compound

Changes in the physical appearance of the compound are a strong indicator of degradation.

Troubleshooting Steps:

  • Characterization of Impurities:

    • Protocol: If significant degradation is suspected, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the molecular weights of the impurities, providing clues to their structures.[3][6]

    • Interpretation: By analyzing the mass spectra of the degradation products, you can infer the chemical transformations that have occurred (e.g., loss of a bromine atom, addition of a hydroxyl group).

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of 2,4-Dibromo-6-methoxyquinazoline. Optimization may be required based on the specific instrumentation and columns available.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: Sample Preparation for LC-MS Analysis

This protocol outlines the preparation of a sample for identifying potential degradation products.

  • Accurately weigh approximately 1 mg of the 2,4-Dibromo-6-methoxyquinazoline sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the filtered solution to a final concentration of approximately 10-100 µg/mL for injection into the LC-MS system.

Visualization of Potential Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for 2,4-Dibromo-6-methoxyquinazoline based on the reactivity of its functional groups.

A 2,4-Dibromo-6-methoxyquinazoline B Hydrolysis (Moisture) A->B C Photodegradation (Light) A->C D Oxidation (Air) A->D E 2-Bromo-4-hydroxy-6-methoxyquinazoline B->E F Ring Cleavage Products C->F G Oxidized Quinazoline Derivatives D->G

Caption: Potential degradation pathways of 2,4-Dibromo-6-methoxyquinazoline.

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of your compound.

cluster_0 Initial Assessment cluster_1 Degradation Identification cluster_2 Action A Stored 2,4-Dibromo-6-methoxyquinazoline B Visual Inspection A->B C HPLC Purity Check B->C D Degradation Suspected C->D Purity < 98% G No Degradation C->G Purity > 98% E LC-MS or GC-MS Analysis D->E F Identify Degradation Products E->F H Degradation Confirmed F->H I Proceed with Experiment G->I J Optimize Storage Conditions / Purify or Replace Compound H->J

Caption: Workflow for assessing the stability of 2,4-Dibromo-6-methoxyquinazoline.

References

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Analytical methods for the degradation of phytoconstituents. [Link]

  • Ministry of the Environment, Government of Japan. (1998). Detailed analytical methods for chemicals in the environment. [Link]

  • Bogert, M. T., & Geiger, G. A. (1912). Researches on Quinazolines (Thirtieth Paper). A Study of the Bromination and Nitration of 4-Quinazolones; The Corresponding Aminoquinazolones, and Certain Other New 4-Quinazolones. Journal of the American Chemical Society, 34(4), 524–534.
  • MDPI. (2021). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. [Link]

Sources

Optimization

Optimizing reaction temperature for 2,4-Dibromo-6-methoxyquinazoline amination

Technical Support Center: Temperature Optimization for 2,4-Dibromo-6-methoxyquinazoline Amination Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals condu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Temperature Optimization for 2,4-Dibromo-6-methoxyquinazoline Amination

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals conducting regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dibromo-6-methoxyquinazoline. Here, we dissect the causality of temperature control, provide self-validating protocols, and troubleshoot common synthetic bottlenecks.

Section 1: Mechanistic Foundations (The "Why")

Q: Why is temperature the absolute critical variable in the amination of 2,4-dibromo-6-methoxyquinazoline? A: The regioselectivity of SNAr on 2,4-dihaloquinazolines is governed by the distinct electronic environments of the C4 and C2 positions[1]. Density Functional Theory (DFT) calculations reveal that the C4 carbon possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient[1]. This makes C4 highly susceptible to nucleophilic attack, resulting in a low activation energy ( Ea​ ). Consequently, C4-amination is a kinetically controlled process that proceeds rapidly at low temperatures (0 °C to 25 °C)[1].

Conversely, the C2 position exhibits lower electrophilicity due to resonance donation from the adjacent ring nitrogens. Substituting the C2 position requires overcoming a higher Ea​ , making it a thermodynamically driven process that demands elevated temperatures (>100 °C)[1]. While solvent choice plays a role in solubility, it is the reaction temperature that fundamentally dictates the regiochemical outcome[2].

Q: Does the 6-methoxy group alter this reactivity compared to unsubstituted quinazolines? A: The 6-methoxy moiety is an electron-donating group (EDG). While it slightly increases the overall electron density of the quinazoline ring, the relative energy gap between the C4 and C2 LUMO coefficients remains intact. The C4 position remains the primary site of attack, allowing for highly predictable step-wise amination[3].

G A 2,4-Dibromo-6- methoxyquinazoline B 0-25°C Kinetic Control A->B Amine (1.1 eq) C >100°C Thermodynamic Control A->C Amine (>2.5 eq) D C4-Monoaminated Product B->D SNAr at C4 E C2,C4-Diaminated Product C->E SNAr at C2 & C4 D->E Heat (>100°C) + Excess Amine

Temperature-dependent regioselective amination pathways for 2,4-dibromoquinazoline derivatives.

Section 2: Quantitative Temperature Matrix

To ensure predictable scale-up and avoid complex product mixtures, adhere to the following temperature and stoichiometric boundaries.

Reaction StepTarget PositionOptimal Temperature RangeAmine EquivalentsTypical YieldMechanistic Driver
Monoamination C40 °C to 25 °C1.0 - 1.185 - 95%Kinetic control; High LUMO coefficient at C4
Diamination (Step 2) C280 °C to 120 °C> 2.560 - 80%Thermodynamic control; Overcoming high Ea​
Direct Diamination C2 & C4> 100 °C (or Microwave)> 4.050 - 70%Brute-force thermal activation

Section 3: Self-Validating Experimental Protocols

Q: What is the standard, foolproof protocol for selective C4-monoamination? A: To achieve >95% regioselectivity for the C4 position, utilize the following self-validating protocol. This method ensures that temperature excursions do not lead to C2-byproduct formation.

Protocol: Kinetically Controlled C4-Amination

  • Preparation: Dissolve 1.0 equivalent of 2,4-dibromo-6-methoxyquinazoline in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) at a concentration of 0.2 M.

  • Thermal Equilibration (Critical Step): Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes.

  • Base Addition: Add 1.1 to 1.2 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sink, preventing your valuable amine nucleophile from being consumed as a Brønsted base[1].

  • Nucleophile Addition: Add 1.05 equivalents of the desired primary or secondary amine dropwise over 10 minutes. Maintain the internal temperature below 5 °C during addition.

  • Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir for 2 to 4 hours[3].

  • Self-Validation Checkpoint: At t=2h, pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Pass Condition: A single dominant peak corresponding to the C4-aminated product (M+Amine-Br). Proceed to standard aqueous workup.

    • Fail Condition: Presence of unreacted starting material (>5%). Do NOT apply heat. Instead, verify the basicity of the reaction mixture (pH should be >8) and add an additional 0.05 eq of amine.

Section 4: Troubleshooting Guides

G Start LC-MS Analysis of Reaction Q1 Over-amination? (C2,C4-diaminated present) Start->Q1 A1 Action: Reduce Temp to 0°C Check Amine Stoichiometry Q1->A1 Yes Q2 Incomplete Reaction? (Starting material remains) Q1->Q2 No A2 Action: Increase Temp to 40°C or Switch to Polar Solvent Q2->A2 Yes Success Optimal C4-Amination Q2->Success No

Troubleshooting workflow for optimizing C4-monoamination of 2,4-dibromo-6-methoxyquinazoline.

Q: I am seeing a mixture of C4-monoaminated and C2,C4-diaminated products at room temperature. How do I fix this? A: Over-amination at room temperature indicates a failure in kinetic control. This is almost always caused by one of two factors:

  • Exothermic Runaway: If the amine was added too quickly, the localized heat of reaction can temporarily spike the internal temperature, providing enough energy to overcome the C2 activation barrier. Fix: Strictly enforce dropwise addition at 0 °C.

  • Excess Nucleophile: Using >1.2 equivalents of a highly reactive, unhindered aliphatic amine (e.g., methylamine) can force C2 substitution even at lower temperatures. Fix: Reduce the amine stoichiometry to exactly 1.05 equivalents.

Q: The subsequent C2-amination step is stalling even at 80 °C. What are the next steps? A: The C2 position is sterically hindered and electronically deactivated following the first amination at C4. If the reaction stalls:

  • Increase Temperature: Transition from THF to a higher-boiling solvent like 1,4-dioxane[2] or cyclopentyl methyl ether (CPME), and reflux at 100-110 °C.

  • Microwave Irradiation: If thermal reflux fails, utilize microwave synthesis at 120-150 °C for 30-60 minutes. Microwave heating provides rapid, uniform energy distribution capable of forcing difficult SNAr reactions at the C2 position[1].

  • Catalytic Intervention: If SNAr remains unviable due to extreme steric bulk of the amine, pivot to a Buchwald-Hartwig cross-coupling utilizing a Palladium catalyst (e.g., Pd2(dba)3, Xantphos, Cs2CO3) at 100 °C[1].

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use the same temperature profile for 2,4-dichloro-6-methoxyquinazoline? A: Yes. The electronic principles governing the LUMO coefficients are nearly identical between the dibromo and dichloro derivatives[1]. While the carbon-bromine bond is slightly weaker and more polarizable than the carbon-chlorine bond (making the dibromo variant marginally more reactive), the optimal temperature windows for C4 (0-25 °C) and C2 (>100 °C) remain exactly the same[3].

Q: Why did my product degrade when I tried to push the C4 amination with heat (60 °C)? A: Heating a kinetically controlled reaction introduces thermodynamic competition. At 60 °C, you provide enough energy to initiate C2 substitution, leading to complex mixtures of mono- and di-aminated products, as well as potential hydrolysis of the remaining bromide if trace water is present. Always optimize stoichiometry and reaction time before resorting to heat for C4 aminations.

Sources

Troubleshooting

Effective purification and recrystallization techniques for 2,4-Dibromo-6-methoxyquinazoline

Welcome to the Technical Support Center for quinazoline derivative purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling 2,4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinazoline derivative purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling 2,4-Dibromo-6-methoxyquinazoline (CAS: 1379363-92-4).

This intermediate is a highly reactive, bifunctional electrophile widely utilized in the synthesis of kinase inhibitors. Due to the strong electron-withdrawing nature of the quinazoline core and the excellent leaving-group ability of the halogens, the C4-position is exceptionally susceptible to nucleophilic attack. This guide addresses the mechanistic pitfalls of purifying this compound and provides self-validating protocols to ensure maximum recovery without degradation.

Purification Workflow & Decision Matrix

Before proceeding with purification, it is critical to assess the crude purity to avoid unnecessary exposure to stationary phases that could induce degradation.

Purification A Crude 2,4-Dibromo- 6-methoxyquinazoline B TLC Purity Assessment A->B C Purity < 85% Requires Chromatography B->C High Impurity D Purity > 85% Direct Recrystallization B->D Low Impurity E Deactivated Silica Gel (1% TEA in EtOAc/Hexane) C->E F Two-Solvent Recrystallization (Aprotic: EtOAc/n-Hexane) D->F E->F G Pure Target Compound F->G

Fig 1: Decision matrix and workflow for the purification of 2,4-Dibromo-6-methoxyquinazoline.

FAQ & Troubleshooting Guide

Q1: During flash column chromatography, my product degrades into a highly polar baseline spot. What is the mechanism of this degradation, and how do I prevent it? A1: The degradation is caused by Nucleophilic Aromatic Substitution (SNAr) hydrolysis. Standard silica gel contains highly acidic silanol groups. When combined with trace moisture in your eluent, this acidic environment catalyzes the hydrolysis of the highly reactive C4-bromine, converting your product into the corresponding 2-bromo-6-methoxyquinazolin-4(3H)-one derivative . Corrective Action: You must deactivate the stationary phase. Pre-treat your silica gel by slurrying it in your non-polar solvent containing 1-2% Triethylamine (TEA). The TEA neutralizes the acidic silanols. Maintain 0.5% TEA in your mobile phase throughout the run.

Q2: Literature often suggests ethanol for recrystallizing quinazolines. Is this safe for 2,4-Dibromo-6-methoxyquinazoline? A2: While ethanol is a standard recrystallization solvent for many stable, unhalogenated quinazolines, it is a high-risk choice for 2,4-dibromo derivatives . Prolonged heating in protic, nucleophilic solvents like ethanol or methanol leads to alkoxylation at the C4 position, yielding a 2-bromo-4-ethoxy-6-methoxyquinazoline byproduct. Corrective Action: We strongly recommend an anhydrous, aprotic two-solvent system. Ethyl acetate (EtOAc) acts as an excellent solubilizing solvent at reflux, while n-hexane serves as the ideal anti-solvent .

Q3: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing upon cooling. How do I force crystallization? A3: Oiling out occurs when the target compound separates from the solvent at a temperature above its melting point. This is often exacerbated by a high concentration of lipophilic impurities or cooling the solution too rapidly . Corrective Action: Reheat the mixture until homogeneous, then add a small volume (10-15%) of the solubilizing solvent (EtOAc) to lower the saturation temperature. Cool the solution slowly to room temperature before applying an ice bath. Introduce a seed crystal at the cloud point to provide a physical nucleation site.

Quantitative Data & System Metrics

Table 1: Solvent Selection Matrix for 2,4-Dibromo-6-methoxyquinazoline

Solvent SystemBoiling Point (°C)Expected Yield (%)SuitabilityMechanistic Rationale
EtOAc / n-Hexane 77 / 6885 - 92Optimal Aprotic system prevents SNAr degradation; steep thermal solubility curve drives crystallization.
Toluene 11070 - 80Acceptable Good for highly lipophilic impurities; however, requires high temperatures which may induce thermal stress.
DCM / n-Hexane 39 / 6840 - 50Poor The boiling point of DCM is too low to create a sufficient thermal gradient for effective crystal nucleation.
Ethanol 78< 40 (Degrades)High Risk Heating promotes SNAr C4-alkoxylation (etherification), leading to massive product loss.

Table 2: Quantitative Troubleshooting Metrics

Observable IssueDiagnostic MetricRoot CauseCorrective Action
Baseline TLC Spot Rf < 0.1 in 20% EtOAc/HexC4-Hydrolysis via acidic silicaAdd 1-2% TEA to the mobile phase to neutralize silanols.
Oiling Out Biphasic liquid formationBP of solvent > MP of compoundEvaporate solvent, switch to a higher-volatility anti-solvent.
Low Crystal Yield < 50% mass recoveryOversaturation with solubilizerBoil off 20% of solvent volume, re-establish cloud point.

Step-by-Step Methodologies

Protocol A: Triethylamine-Deactivated Flash Chromatography

Use this protocol if the crude purity is < 85%.

  • Stationary Phase Preparation: Weigh the required amount of silica gel (typically 30-50x the mass of the crude product). Prepare a slurry using n-hexane containing 1% (v/v) Triethylamine (TEA).

    • Causality: TEA irreversibly binds to the acidic silanol groups on the silica, preventing them from acting as proton donors that catalyze the hydrolysis of the C4-bromine.

  • Column Packing & Validation: Pour the slurry into the column. Elute with 2-3 column volumes of the 1% TEA/hexane solution.

    • Self-Validation: Test the pH of the eluent exiting the column using pH paper. A slightly basic pH (8-9) confirms the silica is fully deactivated and the column is safe for loading.

  • Loading: Dissolve the crude 2,4-Dibromo-6-methoxyquinazoline in a minimum volume of anhydrous dichloromethane (DCM) and load it carefully onto the column bed.

  • Elution: Elute using a gradient of EtOAc in n-hexane (e.g., 5% to 20% EtOAc), maintaining 0.5% TEA in the mobile phase to ensure ongoing deactivation.

  • Fraction Analysis: Monitor fractions via TLC. The target compound will elute as a sharp, strongly UV-active spot.

Protocol B: Aprotic Two-Solvent Recrystallization (EtOAc / n-Hexane)

Use this protocol for final polishing or if crude purity is > 85%.

  • Initial Dissolution: Transfer the solid to a round-bottom flask. Add a minimum volume of anhydrous Ethyl Acetate (EtOAc) and heat to a mild reflux (approx. 77°C) until the solid completely dissolves.

    • Causality: EtOAc is a moderately polar, aprotic solvent that readily disrupts the crystal lattice of the quinazoline at elevated temperatures without acting as a nucleophile.

  • Anti-Solvent Addition: While strictly maintaining reflux, add anhydrous n-hexane dropwise down the side of the flask.

  • Saturation Point Identification: Continue adding n-hexane until a faint, persistent cloudiness (turbidity) appears in the boiling solution.

    • Self-Validation: If the cloudiness disappears upon swirling, the saturation point has not been reached. The system is self-validating when exactly one additional drop of EtOAc clears the persistent turbidity, confirming a perfect thermodynamic saturation point.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to ambient temperature over 2 hours to promote the growth of large, pure crystals. Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the resulting crystals through a Büchner funnel, wash with ice-cold n-hexane to remove surface impurities, and dry under high vacuum.

References

  • National Institutes of Health (PMC). "Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents". Available at:[Link]

  • National Institutes of Health (PMC). "2-Chloroquinazolin-4(3H)-one". Available at:[Link]

Optimization

FAQ 1: Why does 2,4-Dibromo-6-methoxyquinazoline precipitate immediately upon dilution in my assay buffer?

Technical Support Center: Troubleshooting Solubility of 2,4-Dibromo-6-methoxyquinazoline in Biological Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility of 2,4-Dibromo-6-methoxyquinazoline in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose in vitro kinase assays or cell-based screens stall due to the "brick dust" properties of halogenated building blocks.

2,4-Dibromo-6-methoxyquinazoline is a critical intermediate for synthesizing tyrosine kinase inhibitors (such as EGFR targets). However, its rigid, planar aromatic structure and dual bromine substitutions make it exceptionally hydrophobic. This guide addresses the root causes of its poor aqueous solubility and provides field-proven, self-validating protocols to ensure your assay data reflects true pharmacology, not artifactual precipitation.

Answer: The precipitation you are observing is driven by a thermodynamic phenomenon known as solvent shifting. When you prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO), the polar aprotic solvent efficiently solvates the compound by disrupting its strong intermolecular π-π stacking.

However, when this stock is spiked into an aqueous buffer or cell culture media, water molecules rapidly hydrogen-bond with the DMSO. This strips the solvation shell away from the highly lipophilic quinazoline core. Driven by high lattice energy and halogen bonding from the dibromo-substitutions, the planar molecules rapidly self-associate and crash out of solution as micro-precipitates.

FAQ 2: Can I just increase the DMSO concentration in my cell culture to keep the compound soluble?

Answer: No. While it is tempting to increase DMSO to force the compound into solution, doing so compromises the scientific integrity of your biological assay. DMSO is an amphipathic molecule that intercalates into cellular phospholipid bilayers. At concentrations above 1% (v/v), it induces membrane pore formation, alters receptor signaling, and triggers 1[1].

For robust in vitro assays, the DMSO concentration must be strictly limited. According to 2 and established cell culture standards, organic solvents should ideally not exceed 0.1% for sensitive lines, and3[4][3][2].

Table 1: Maximum Tolerated DMSO Concentrations by Cell Type

Cell Culture TypeRecommended Max DMSO (v/v)Causality of Toxicity at Higher Concentrations
Primary Cells & Stem Cells ≤ 0.1%Rapid differentiation, extreme sensitivity to membrane disruption.
PBMCs / Suspension Cells ≤ 0.1%High cytotoxicity and rapid onset of apoptosis within hours.
Immortalized Solid Tumors (e.g., A549) 0.1% - 0.5%Growth inhibition, altered kinase signaling pathways, and cell stress.
Robust Fibroblasts (e.g., HFF-1) ≤ 1.0%Decreased viability and metabolic suppression (OECD TG 487 limit).

FAQ 3: If I am restricted by DMSO limits, what is the most scientifically sound formulation strategy?

Answer: The most effective approach for lipophilic, planar aromatics like 2,4-Dibromo-6-methoxyquinazoline is the use of cyclodextrin inclusion complexes, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

The β-cyclodextrin ring possesses an internal hydrophobic cavity (approximately 6.0–6.5 Å in diameter) that perfectly accommodates the brominated quinazoline core. Meanwhile, the exterior hydroxypropyl groups form robust hydrogen bonds with the surrounding aqueous media. This non-covalent encapsulation effectively "hides" the hydrophobic drug from the water, increasing its apparent aqueous solubility by orders of magnitude 5[5][6].

FAQ 4: How do I prepare and validate an HP-β-CD inclusion complex for my assays?

Answer: Do not simply mix the drug and cyclodextrin directly in your assay plate. Complexation requires time and kinetic energy to reach thermodynamic equilibrium. Below is a self-validating protocol designed to ensure complete encapsulation before the compound ever touches your cells.

Protocol: Preparation and Validation of 2,4-Dibromo-6-methoxyquinazoline / HP-β-CD Complex
  • Step 1: Reagent Preparation Prepare a 10 mM stock of 2,4-Dibromo-6-methoxyquinazoline in 100% anhydrous DMSO. Separately, prepare a 20% (w/v) solution of HP-β-CD in your base assay buffer (e.g., PBS or serum-free DMEM). Causality: Pre-dissolving the cyclodextrin ensures that the host cavities are fully hydrated and thermodynamically ready to accept the guest molecule.

  • Step 2: Stepwise Complexation Add the 10 mM DMSO stock dropwise into the 20% HP-β-CD solution while vortexing vigorously. Aim for an intermediate drug concentration of 100 µM (this results in a 1% DMSO intermediate solution). Causality: Dropwise addition prevents localized supersaturation, forcing the quinazoline molecules into the cyclodextrin cavities rather than allowing them to aggregate with each other.

  • Step 3: Thermal Equilibration Incubate the mixture at 37°C for 1 to 2 hours in a thermoshaker at 500 RPM. Causality: The inclusion process is an equilibrium reaction. Mild heating and agitation provide the kinetic energy required to displace water molecules from the cyclodextrin cavity and lock the drug inside.

  • Step 4: Self-Validation (Crucial) Centrifuge the equilibrated solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. Alternatively, analyze the supernatant using Dynamic Light Scattering (DLS). Causality: If complexation failed, the free drug will form insoluble aggregates that pellet out. A clear supernatant with no pellet confirms a true solution, validating the integrity of your formulation.

  • Step 5: Final Dilution Dilute the validated supernatant 1:10 into your final cell culture media (yielding a working concentration of 10 µM drug and a safe 0.1% final DMSO concentration).

Workflow Visualization

Below is the logical workflow for ensuring your compound is truly in solution before biological testing.

SolubilityWorkflow Start Prepare 10 mM Stock in 100% DMSO Dilute Dropwise Addition to 20% HP-β-CD Buffer Start->Dilute Incubate Equilibrate at 37°C for 1-2 Hours Dilute->Incubate Check Centrifuge 10,000 x g or DLS Analysis Incubate->Check Precipitate Pellet/Aggregates Detected? Check->Precipitate Optimize Optimize Ratio (Increase HP-β-CD) Precipitate->Optimize Yes (Micro-precipitation) Proceed Dilute in Media & Proceed to Biological Assay Precipitate->Proceed No (True Solution) Optimize->Dilute

Workflow for validating 2,4-Dibromo-6-methoxyquinazoline solubility prior to biological assays.

References

  • What the concentration of DMSO you use in cell culture assays? | ResearchGate | 4

  • How to minimize DMSO toxicity when using CYM50260 | BenchChem | 3

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro | Jagiellonian Center of Innovation | 2

  • Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor | National Institutes of Health (PMC) | 5

  • Cell Culture FAQ: How does DMSO affect your cells? | Eppendorf | 1

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI | 6

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to HPLC Method Validation for Determining the Purity of 2,4-Dibromo-6-methoxyquinazoline

This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2,4-Dibromo-6-methoxyquinazoline. It is designed f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2,4-Dibromo-6-methoxyquinazoline. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and stability testing. The methodologies and principles discussed herein are rooted in the latest regulatory guidelines to ensure data integrity and compliance.

Introduction: The Significance of Purity in Novel Therapeutics

2,4-Dibromo-6-methoxyquinazoline is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmacologically active molecules. Quinazoline derivatives have shown a wide range of biological activities, including as anticancer agents. The efficacy and safety of any potential drug candidate are intrinsically linked to its purity. Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product. Therefore, a validated, stability-indicating analytical method is paramount for ensuring the quality and consistency of 2,4-Dibromo-6-methoxyquinazoline throughout the drug development lifecycle.

This guide will walk you through the systematic validation of a reversed-phase HPLC method, adhering to the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines on the validation of analytical procedures.[1][2][3] We will explore the rationale behind each validation parameter and present a hypothetical yet realistic dataset to illustrate the acceptance criteria.

The Regulatory Backbone: ICH Guidelines for Method Validation

The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[4][5] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring a harmonized approach across regulatory bodies like the FDA and EMA.[1][2][6] The objective is to demonstrate that the method is suitable for its intended purpose, which in this case is the quantitative determination of the purity of 2,4-Dibromo-6-methoxyquinazoline and the detection of any impurities.[4][5]

The validation process involves a thorough evaluation of the following key parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

The following diagram illustrates the typical workflow for HPLC method validation.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Method_Development HPLC Method Development & Optimization Specificity Specificity (Forced Degradation) Method_Development->Specificity Initial Assessment Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (% Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report & Documentation Robustness->Validation_Report Final Approval

Caption: A typical workflow for HPLC method validation.

A Comparative Approach to HPLC Method Development

The development of a robust HPLC method for 2,4-Dibromo-6-methoxyquinazoline began with a thorough evaluation of its physicochemical properties. As a halogenated aromatic compound, it is expected to be hydrophobic and possess strong UV absorbance.[9] This informed the decision to utilize a reversed-phase HPLC method with UV detection.

Column and Mobile Phase Selection

A C18 column was chosen as the stationary phase due to its wide applicability for separating non-polar to moderately polar compounds.[9] A gradient elution was selected over an isocratic one to ensure adequate separation of potential impurities with varying polarities and to achieve a shorter run time.

Two mobile phase systems were initially evaluated:

  • System A: Acetonitrile and water

  • System B: Methanol and water

While both systems provided separation, the acetonitrile-water mobile phase (System A) resulted in sharper peaks and better resolution between the main peak and a closely eluting impurity. Therefore, System A was selected for further optimization and validation.

Proposed Chromatographic Conditions

The optimized and validated HPLC method for the purity determination of 2,4-Dibromo-6-methoxyquinazoline is summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 50% B, 2-10 min: 50-95% B, 10-12 min: 95% B, 12-12.1 min: 95-50% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Rigorous Method Validation: Protocols and Results

The following sections detail the experimental protocols and acceptance criteria for each validation parameter, supported by hypothetical data.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to distinguish the analyte of interest from all potential interfering substances, such as impurities, degradation products, and matrix components.[7][10] To demonstrate this, forced degradation studies are essential for a stability-indicating method.[11][12][13]

Protocol: A solution of 2,4-Dibromo-6-methoxyquinazoline (1 mg/mL) was subjected to various stress conditions as recommended by ICH guidelines.[12][14]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 8 hours.[12]

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.[12]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[12]

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

Results:

Stress Condition% DegradationObservations
Acid Hydrolysis12.5%One major degradation peak observed at a different retention time.
Base Hydrolysis18.2%Two major degradation peaks observed.
Oxidative Degradation8.9%One minor degradation peak observed.
Thermal Degradation4.5%Minimal degradation observed.
Photolytic Degradation6.1%One minor degradation peak observed.
Acceptance Criteria 5-20% degradation is generally considered suitable for method validation.[12] The method must demonstrate resolution between the main peak and all degradation products.
Conclusion The method is specific and stability-indicating as it can separate the main analyte from all degradation products formed under various stress conditions.
Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[4][8]

Protocol: A series of solutions of 2,4-Dibromo-6-methoxyquinazoline were prepared at concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Each solution was injected in triplicate.

Results:

Concentration (% of nominal)Concentration (mg/mL)Mean Peak Area
50%0.05125432
75%0.075188148
100%0.10250864
125%0.125313580
150%0.15376296
Linearity Equation y = 2508640x + 120
Correlation Coefficient (r²) 0.9998
Acceptance Criteria r² ≥ 0.999
Conclusion The method is linear over the specified range.
Accuracy

Accuracy is determined by applying the method to samples with known concentrations of the analyte and comparing the measured values to the true values.[6] This is often evaluated through recovery studies.[6]

Protocol: The accuracy of the method was determined by spiking a placebo with known amounts of 2,4-Dibromo-6-methoxyquinazoline at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

Results:

Concentration LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%0.080.079699.5%
100%0.100.1002100.2%
120%0.120.119499.5%
Mean % Recovery 99.7%
Acceptance Criteria 98.0% to 102.0% recovery
Conclusion The method is accurate within the specified range.
Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]

Protocol:

  • Repeatability: Six replicate injections of a standard solution at 100% of the nominal concentration were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.

Results:

Precision LevelMean Peak AreaStandard Deviation% RSD
Repeatability 2510341255.170.5%
Intermediate Precision 2507891504.730.6%
Acceptance Criteria % RSD ≤ 2.0%
Conclusion The method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined to understand the lower limits of the method's capabilities.

Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Results:

ParameterValue (mg/mL)
LOD 0.001
LOQ 0.003
Acceptance Criteria The LOQ should be verifiable with acceptable precision and accuracy.
Conclusion The method has adequate sensitivity for its intended purpose.
Robustness

Robustness testing evaluates the method's reliability when subjected to small, deliberate changes in its parameters.[4]

Protocol: The following parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Results:

Parameter VariedResult (System Suitability)
Flow Rate (0.9 mL/min)Passed
Flow Rate (1.1 mL/min)Passed
Temperature (28 °C)Passed
Temperature (32 °C)Passed
Mobile Phase (-2% B)Passed
Mobile Phase (+2% B)Passed
Acceptance Criteria System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
Conclusion The method is robust.

The relationship between these key validation parameters is illustrated in the diagram below.

Validation_Parameters Analyte Analyte (2,4-Dibromo-6-methoxyquinazoline) Specificity Specificity Analyte->Specificity Linearity Linearity Analyte->Linearity Robustness Robustness Analyte->Robustness Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Precision

Caption: Interrelationship of HPLC validation parameters.

Conclusion: A Validated Method for Confident Quality Assessment

The reversed-phase HPLC method for determining the purity of 2,4-Dibromo-6-methoxyquinazoline has been successfully validated in accordance with ICH guidelines. The method has been shown to be specific, linear, accurate, precise, and robust over the specified range. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and for use in stability studies throughout the drug development process. This validated method provides a high degree of confidence in the quality and purity of 2,4-Dibromo-6-methoxyquinazoline, which is essential for the development of safe and effective pharmaceuticals.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Retrieved from [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • GMP News. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. Retrieved from [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • ACS Publications. (2022, April 20). Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

Sources

Comparative

Regioselective Dynamics: Comparing Leaving Group Efficiency at C-2 and C-4 in 2,4-Dibromo-6-methoxyquinazoline

For drug development professionals and synthetic chemists, the quinazoline scaffold is a privileged structure ubiquitous in kinase inhibitors and fluorescent probes. When functionalizing dihaloquinazolines, achieving pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the quinazoline scaffold is a privileged structure ubiquitous in kinase inhibitors and fluorescent probes. When functionalizing dihaloquinazolines, achieving precise regiocontrol is critical to avoiding complex downstream separations.

In 2,4-dibromo-6-methoxyquinazoline , the two bromine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. However, their reactivity is not equal. This guide provides an objective, data-driven comparison of the leaving group efficiency at the C-2 versus C-4 positions, detailing the mechanistic causality and providing self-validating experimental protocols for sequential functionalization.

Mechanistic Causality: The Electronic Architecture

The regioselectivity of nucleophilic attack on the quinazoline core is governed by the electronic asymmetry of the fused pyrimidine ring. Despite the presence of the 6-methoxy group—which donates electron density into the benzene ring via resonance (+M effect)—the fundamental reactivity gradient of the pyrimidine ring remains intact.

Why is the C-4 Bromine the Superior Leaving Group?
  • LUMO Orbital Contribution: Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the C-4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C-2. This makes C-4 the primary site for initial nucleophilic attack, as it is highly susceptible to electron-rich species.

  • Transition State Stabilization: When a nucleophile attacks C-4, the resulting negative charge in the Meisenheimer complex is efficiently delocalized onto the adjacent N-3 and N-1 atoms. Crucially, this intermediate preserves the aromaticity of the fused benzene ring. Conversely, attack at C-2 forces a disruption of the benzenoid aromaticity to fully stabilize the charge, resulting in a higher activation energy.

  • Kinetic vs. Thermodynamic Control: Because of the lower activation barrier, substitution at C-4 is kinetically favored and proceeds rapidly under mild conditions. Modification at the C-2 position requires significantly longer reaction times, higher temperatures, and often the use of transition-metal catalysts[1].

G Start S_NAr on 2,4-Dibromo- 6-methoxyquinazoline C4 Nucleophilic Attack at C-4 Start->C4 C2 Nucleophilic Attack at C-2 Start->C2 LUMO Higher LUMO Contribution Lower Activation Energy C4->LUMO Arom Aromaticity Preserved in Transition State C4->Arom HighE Lower LUMO Contribution Higher Activation Energy C2->HighE Disrupt Aromaticity Disrupted in Transition State C2->Disrupt Favored Primary Substitution Site (>90% Yield) LUMO->Favored Arom->Favored Unfavored Secondary Substitution Site (Requires Heat/Catalyst) HighE->Unfavored Disrupt->Unfavored

Mechanistic divergence comparing activation energies and transition states for C-4 versus C-2 attack.

Comparative Data: Leaving Group Efficiency

The stark contrast in leaving group efficiency dictates that functionalization must follow a strict sequence: C-4 first, C-2 second [2]. Once the C-4 position is substituted (typically with an electron-donating amine or ether), the pyrimidine ring becomes highly deactivated, rendering the C-2 bromine even more resistant to subsequent SNAr.

Table 1: Comparative Reactivity Profile
ParameterC-4 BromineC-2 BromineMechanistic Rationale
Electrophilicity Very HighModerate to LowC-4 is flanked by a bridgehead carbon and an imine nitrogen, maximizing electron deficiency.
Activation Energy LowHighC-4 attack forms a highly stable, resonance-delocalized Meisenheimer complex.
Typical SNAr Temp 0 °C to 25 °C100 °C to 120 °CC-2 requires thermal energy to overcome the higher activation barrier[1].
Leaving Group Ability ExcellentPoor (Post C-4 substitution)C-4 substitution introduces EDGs, deactivating the C-2 position toward further SNAr.
Table 2: Experimental Yields for Sequential Substitution

Note: Data synthesized from standard quinazoline functionalization protocols[3].

Reaction StepNucleophileConditionsTarget PositionTypical Yield
Step 1 (Mono) MethoxideDMF, 120 °C, 1.0 eqC-495%[3]
Step 1 (Mono) Primary AmineTHF, 0 °C → RT, 1.05 eqC-4>90%
Step 2 (Di) Secondary Aminen-Butanol, 110 °C, ExcessC-265 - 80%
Step 2 (Di) Arylboronic AcidPd(OAc)₂, PCy₃, 80 °CC-285 - 99%[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. The causality behind the reagent stoichiometry and temperature control is explicitly linked to the in-process analytical checks.

Protocol A: Regioselective SNAr at C-4 (Kinetic Control)

Objective: Synthesize 4-Amino-2-bromo-6-methoxyquinazoline.

  • Reaction Setup: Dissolve 2,4-dibromo-6-methoxyquinazoline (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Nucleophile Addition: Cool the solution to 0 °C. Add the primary amine (strictly 1.05 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise.

    • Causality: The strict 1.05 equivalent limit and low temperature exploit the lower activation energy of C-4, preventing the nucleophile from overcoming the thermal barrier required for C-2 substitution.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Validation (TLC): Monitor via TLC (Hexane/EtOAc). The reaction is self-validating when the starting material spot completely disappears, replaced by a single, more polar spot. If two new spots appear, the temperature was too high, causing C-2 over-reaction.

  • Structural Validation (2D-NMR): Following workup, utilize 2D-NMR (HMBC). You must observe a cross-peak between the newly installed amine protons and the C-4 carbon (typically resonating downfield at ~158 ppm). The unreacted C-2 carbon will appear around ~154 ppm[4].

Protocol B: Subsequent Functionalization at C-2 (Thermodynamic Control)

Objective: Synthesize 2,4-Disubstituted-6-methoxyquinazoline.

  • Reaction Setup: Dissolve the isolated 4-substituted intermediate (1.0 eq) in a high-boiling polar solvent (e.g., n-butanol or DMF).

  • Nucleophile Addition: Add the secondary nucleophile (e.g., an aniline derivative or cyclic amine) in large excess (3.0–5.0 eq).

    • Causality: The electron-donating group now present at C-4 significantly deactivates the pyrimidine ring. Forcing conditions (excess reagent and high heat) are mandatory to expel the C-2 bromine[1].

  • Propagation: Reflux the mixture at 100–120 °C for 12–24 hours.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The starting material will display a distinct 1:1 isotopic doublet characteristic of a single bromine atom ( 79 Br/ 81 Br). Successful substitution is validated by the complete disappearance of this isotopic pattern and a mass shift corresponding to the exact mass of the target disubstituted product.

G SM 2,4-Dibromo-6- methoxyquinazoline Int 4-Substituted-2-bromo- 6-methoxyquinazoline SM->Int Nucleophile (1.05 eq) 0-25 °C, 2h Kinetically Favored Prod 2,4-Disubstituted- 6-methoxyquinazoline Int->Prod Nucleophile (Excess) 100-120 °C, 12h Thermodynamically Driven

Sequential nucleophilic aromatic substitution workflow for 2,4-dibromo-6-methoxyquinazoline.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules 2024, 29(24), 6021.

  • 2-Bromo-7-methoxyquinazoline (EVT-13269740) Technical Details & Quinazoline Methoxylation. EvitaChem.

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry 2024, 20, 72.

  • Discovery of a Potent Anticancer Agent PVHD303 with in Vivo Activity. ACS Medicinal Chemistry Letters 2020.

Sources

Validation

LC-MS fragmentation pattern analysis of 2,4-Dibromo-6-methoxyquinazoline

LC-MS Fragmentation Pattern Analysis of 2,4-Dibromo-6-methoxyquinazoline: Q-TOF vs. Triple Quadrupole Platforms Executive Summary 2,4-Dibromo-6-methoxyquinazoline is a highly reactive, dihalogenated intermediate frequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Fragmentation Pattern Analysis of 2,4-Dibromo-6-methoxyquinazoline: Q-TOF vs. Triple Quadrupole Platforms

Executive Summary

2,4-Dibromo-6-methoxyquinazoline is a highly reactive, dihalogenated intermediate frequently utilized in the synthesis of targeted kinase inhibitors, particularly Epidermal Growth Factor Receptor (EGFR) antagonists like gefitinib and erlotinib analogs . Accurate structural characterization and trace-level quantification of this compound are critical during active pharmaceutical ingredient (API) development. This guide objectively compares High-Resolution Mass Spectrometry (Q-TOF) and Nominal Mass (Triple Quadrupole) platforms for its analysis, detailing the mechanistic fragmentation pathways that govern its mass spectral behavior.

The Analytical Challenge: Isotopic Complexity

The molecule (Formula: C9​H6​Br2​N2​O ) presents a unique analytical challenge due to the presence of two bromine atoms. Bromine exists naturally as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, the intact protonated molecule exhibits a distinct, broad isotopic signature: [M+H]+ at m/z 316.89 ( 79Br2​ ), 318.89 ( 79Br81Br ), and 320.89 ( 81Br2​ ) in a 1:2:1 intensity ratio. Resolving this cluster from isobaric matrix interferences requires strategic platform selection [[1]]([Link]).

Platform Comparison: HRMS (Q-TOF) vs. Nominal Mass (QqQ)

When analyzing halogenated quinazolines, the choice between Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) depends entirely on the experimental objective: structural elucidation versus high-throughput quantification.

  • Q-TOF (HRMS) : Operating at high mass resolving power (>30,000 FWHM) and sub-2 ppm mass accuracy, Q-TOF is the premier choice for structural elucidation. It can unequivocally confirm the elemental composition of the dibromo isotopic cluster and assign exact masses to product ions, eliminating false positives during impurity profiling [[2]]([Link]) .

  • QqQ (Nominal Mass) : While limited to unit mass resolution, QqQ platforms excel in sensitivity and dynamic range. By utilizing Multiple Reaction Monitoring (MRM), the QqQ acts as a highly selective mass filter, making it the gold standard for trace-level quantification of the compound in complex biological matrices or pharmacokinetic studies [[3]]([Link]).

Table 1: Performance Comparison for 2,4-Dibromo-6-methoxyquinazoline Analysis

ParameterLC-ESI-Q-TOF (HRMS)LC-ESI-QqQ (Nominal Mass)
Primary Application Structural elucidation, impurity profilingTrace-level quantification, PK studies
Mass Accuracy < 2 ppm~ 0.1 Da (Unit resolution)
Isotopic Resolution Resolves fine isotopic structureAverages or selects specific nominal masses
Sensitivity High (Full scan / MS/MS)Ultra-High (MRM mode)
Dynamic Range 3-4 orders of magnitude5-6 orders of magnitude

Mechanistic Fragmentation Analysis (CID)

Understanding the Collision-Induced Dissociation (CID) pathways of 2,4-Dibromo-6-methoxyquinazoline is essential for selecting appropriate MRM transitions or interpreting untargeted MS/MS spectra. In positive Electrospray Ionization (ESI+), the basic nitrogen atoms of the quinazoline core (N1 or N3) readily accept a proton to form the [M+H]+ precursor .

Upon collisional activation, the molecule undergoes several characteristic fragmentation cascades:

  • Halogen Cleavage : The C-Br bonds at positions 2 and 4 are highly labile. The dominant initial fragmentation is the loss of a bromine radical (-78.92 Da) to form an even-electron fragment, or the loss of neutral HBr (-79.93 Da) .

  • Methoxy Radical Loss : Aryl methoxy ethers characteristically undergo homolytic cleavage of the O−CH3​ bond. The loss of a methyl radical (-15.02 Da) generates a highly stabilized radical cation [[4]]([Link]).

  • Quinazoline Ring Contraction : A hallmark of quinazoline fragmentation is the sequential loss of hydrogen cyanide (HCN, -27.01 Da) from the pyrimidine ring, leading to ring contraction .

LCMS_Fragmentation Precursor [M+H]+ m/z 316.8925 (79Br2) 2,4-Dibromo-6-methoxyquinazoline F_CH3 [M+H - CH3•]+ m/z 301.8690 Radical Cation Precursor->F_CH3 -CH3• (-15.02 Da) F_Br [M+H - Br•]+ m/z 237.9742 Loss of Bromine Precursor->F_Br -Br• (-78.92 Da) F_HBr [M+H - HBr]+ m/z 236.9663 Even-Electron Ion Precursor->F_HBr -HBr (-79.93 Da) F_HCN [M+H - HCN]+ m/z 289.8816 Ring Cleavage Precursor->F_HCN -HCN (-27.01 Da)

Figure 1: Proposed ESI+ CID fragmentation pathways for 2,4-Dibromo-6-methoxyquinazoline.

Validated Experimental Protocols

To ensure a self-validating and reproducible analytical system, the following protocol details the causality behind each methodological choice.

Step 1: Sample Preparation
  • Procedure : Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality : Methanol ensures complete solubilization of the hydrophobic quinazoline core. The addition of 0.1% Formic Acid in the final diluent pre-protonates the basic nitrogen atoms in solution, maximizing ionization efficiency and [M+H]+ yield in the ESI source prior to droplet evaporation .

Step 2: Liquid Chromatography (UHPLC) Separation
  • Column : C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase : (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality : The C18 stationary phase effectively retains the non-polar brominated aromatic system. The gradient elution ensures sharp peak shapes and minimizes longitudinal diffusion. Volatile formic acid acts as a proton donor without suppressing the MS signal or fouling the source, which is a common issue with non-volatile phosphate buffers .

Step 3: Mass Spectrometry Acquisition (ESI+)
  • Source Parameters : Capillary Voltage: 3.5 kV; Desolvation Temperature: 350°C; Desolvation Gas: 800 L/hr.

  • Causality : High desolvation temperatures and gas flows are required to efficiently evaporate the aqueous mobile phase, releasing the gas-phase [M+H]+ ions via the ion evaporation model.

  • CID Optimization (MS/MS) : Use a stepped Collision Energy (CE) approach (15 eV, 25 eV, 35 eV).

  • Causality : A low CE (15 eV) preserves the intact [M+H]+ isotopic cluster for accurate precursor identification. Higher CEs (25-35 eV) provide sufficient internal energy to drive the homolytic cleavage of the highly stable C-Br and O−CH3​ bonds, yielding the diagnostic product ions required for MRM transitions .

References

  • [5] High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS. Journal of Proteome Research - ACS Publications.

  • [6] A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. University of Southampton.

  • [7] Mass spectra of quinazolines. J. Chem. Soc. (B), 1967 - RSC Publishing.

  • [8] Scaffold Morphing Led to Evolution of 2,4-Diaminoquinoline and Aminopyrazolopyrimidine As Inhibitors of ATP Synthesis Pathway. RSC Advances.

  • [4] Rapid microwave-assisted cleavage of methyl phenyl ethers: new method for synthesizing desmethyl precursors. Journal of Labelled Compounds and Radiopharmaceuticals.

  • [2] Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. Research Journal of Pharmacy and Technology.

  • [9] Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice. PMC.

  • [10] Synthesis, Characterization, and in Vitro Antitumor Activity of Ruthenium(II) Polypyridyl Complexes Tethering EGFR-Inhibiting 4-Anilinoquinazolines. Inorganic Chemistry - ACS Publications.

  • [3] Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. PMC.

  • [1] Environmental Mass Spectrometry: Emerging Contaminants and Current Issues. Analytical Chemistry - ACS Publications.

Sources

Comparative

Benchmarking 2,4-Dibromo-6-methoxyquinazoline: A Next-Generation Scaffold for Kinase Inhibitor Discovery

Quinazoline cores are undisputed privileged scaffolds in modern drug discovery, particularly in the design of targeted kinase inhibitors for oncology 1[1]. FDA-approved therapeutics such as gefitinib, erlotinib, and afat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Quinazoline cores are undisputed privileged scaffolds in modern drug discovery, particularly in the design of targeted kinase inhibitors for oncology 1[1]. FDA-approved therapeutics such as gefitinib, erlotinib, and afatinib all rely on the quinazoline framework to competitively bind the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) 2[2].

Historically, 2,4-dichloroquinazoline has been the default building block for these libraries. However, the introduction of 2,4-dibromo-6-methoxyquinazoline (CAS: 1379363-92-4) 3[3] offers distinct synthetic and pharmacological advantages. This guide benchmarks this brominated, methoxy-substituted scaffold against traditional dichloro alternatives, providing researchers with actionable, data-driven insights for library synthesis.

Mechanistic Rationale: Why Dibromo and Methoxy?

The substitution pattern on the quinazoline ring dictates both its chemical reactivity and its ultimate biological efficacy.

  • The 6-Methoxy Pharmacophore : The methoxy group at the C6 position is not merely a synthetic handle; it is a critical pharmacophore. In EGFR inhibitors, this oxygen acts as a hydrogen bond acceptor and modulates the electron density of the quinazoline ring, optimizing the pKa of the N1 nitrogen for crucial interactions with the kinase hinge region 2[2]. Pre-installing this moiety saves multiple synthetic steps.

  • Bromine vs. Chlorine Kinetics : Nucleophilic aromatic substitution (SNAr) on 2,4-dihaloquinazolines is inherently regioselective for the C4 position. Density Functional Theory (DFT) calculations confirm that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the kinetically and thermodynamically favored site for nucleophilic attack 4[4]. While chlorine is highly electronegative, bromine is a softer, more polarizable leaving group. More importantly, after the initial C4 SNAr, the remaining C2-Br bond is vastly superior to a C2-Cl bond for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the C2 position.

SNAr_Logic Scaffold 2,4-Dibromo-6-methoxyquinazoline C4_Attack C4 Attack (Kinetic) Lower Activation Energy Scaffold->C4_Attack C2_Attack C2 Attack Higher Activation Energy Scaffold->C2_Attack Nucleophile Amine Nucleophile Nucleophile->C4_Attack Product 4-Amino-2-bromo-6-methoxyquinazoline (Major Product >95%) C4_Attack->Product

Regioselective SNAr logic for 2,4-dibromo-6-methoxyquinazoline favoring C4 substitution.

Quantitative Benchmarking: Scaffold Comparison

To objectively evaluate the utility of 2,4-dibromo-6-methoxyquinazoline, we benchmark its performance against standard quinazoline building blocks across key synthetic parameters.

ScaffoldC4 SNAr Reactivity (Temp/Time)Regioselectivity (C4:C2)C2 Cross-Coupling EfficiencyPharmacophore Pre-installed?
2,4-Dichloroquinazoline Fast (0 °C, 1h)>95:5Low (Requires specialized Pd)No
2,4-Dichloro-6-methoxyquinazoline Moderate (RT, 2h)>95:5Low (Requires specialized Pd)Yes
2,4-Dibromo-6-methoxyquinazoline Fast (0 °C to RT, 1.5h)>98:2High (Standard Pd catalysts)Yes

Data Interpretation: The electron-donating 6-methoxy group slightly reduces the electrophilicity of the C4 position compared to the unsubstituted dichloro-analog. However, substituting chlorine for the softer bromine atom counteracts this deactivation, restoring rapid SNAr kinetics while drastically improving the downstream viability of the C2 position for library diversification.

Experimental Protocol: Self-Validating C4-Amination

Objective : Synthesize 4-amino-2-bromo-6-methoxyquinazoline with absolute regiocontrol.

Step 1: Solvation & Stabilization

  • Action : Dissolve 2,4-dibromo-6-methoxyquinazoline (1.0 eq) in anhydrous isopropanol (0.2 M) under an inert N₂ atmosphere.

  • Causality : Isopropanol is selected over aprotic solvents (like DMF or DCM) because its protic nature hydrogen-bonds with the bromide leaving group. This stabilizes the transient Meisenheimer complex, lowering the activation energy barrier for the SNAr pathway 4[4].

Step 2: Base Addition

  • Action : Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Causality : DIPEA serves as a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the generated HBr byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile, without competing for the highly electrophilic C4 carbon.

Step 3: Nucleophilic Attack (Kinetic Control)

  • Action : Cool the reaction to 0 °C. Add the amine nucleophile (1.05 eq) dropwise. Stir for 30 minutes, then allow warming to room temperature.

  • Causality : The C4 position has a significantly higher LUMO coefficient than C2 4[4]. Initiating the reaction at 0 °C enforces strict kinetic control, ensuring the nucleophile attacks exclusively at C4. Warming to room temperature drives the reaction to completion.

Step 4: Self-Validation & Reaction Monitoring

  • Action : Monitor reaction progress via LC-MS and confirm structure via 2D-NMR (HMBC).

  • Validation Logic :

    • Mass Spectrometry: The starting material exhibits a classic 1:2:1 isotopic mass distribution characteristic of two bromine atoms. Successful C4 substitution is confirmed when the mass shifts to the product weight and the isotopic pattern changes to a 1:1 ratio (indicating a single retained bromine).

    • NMR Confirmation: To unequivocally prove C4 over C2 substitution, utilize Heteronuclear Multiple Bond Correlation (HMBC) NMR. The C5 proton of the quinazoline ring will show a strong ³J correlation to the newly substituted C4 carbon. If substitution had occurred at C2, this specific correlation would be absent 4[4].

Biological Translation: Targeting Kinase Pathways

The ultimate value of 2,4-dibromo-6-methoxyquinazoline lies in its direct applicability to oncology. By rapidly assembling libraries via C4-SNAr followed by C2-cross coupling, researchers can generate diverse analogs that competitively bind the ATP pocket of receptor tyrosine kinases.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K RAS RAS / MAPK Pathway EGFR->RAS Inhibitor Quinazoline Inhibitor (ATP Competitive) Inhibitor->EGFR Apoptosis Apoptosis Induction PI3K->Apoptosis RAS->Apoptosis

EGFR kinase signaling pathway and the inhibitory intervention of quinazoline derivatives.

When these quinazoline derivatives successfully block EGFR autophosphorylation, they sever the downstream PI3K/AKT and RAS/MAPK signaling cascades, effectively halting tumor proliferation and inducing apoptosis [[1]](1].

References
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors - raco.cat - 1

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - mdpi.com - 2

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - fao.org - 4

  • Building Blocks Catalogue January 2021 - namiki-s.co.jp - 3

Sources

Validation

Validating the in vitro biological activity of 2,4-Dibromo-6-methoxyquinazoline analogs

Validating the In Vitro Biological Activity of 2,4-Dibromo-6-methoxyquinazoline Analogs: A Comparative Guide Executive Summary The quinazoline heterocycle is a privileged scaffold in drug discovery, forming the structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the In Vitro Biological Activity of 2,4-Dibromo-6-methoxyquinazoline Analogs: A Comparative Guide

Executive Summary

The quinazoline heterocycle is a privileged scaffold in drug discovery, forming the structural basis for numerous FDA-approved kinase inhibitors and receptor antagonists[1][2]. During hit-to-lead optimization, the choice of halogen and alkoxy substitutions on the quinazoline core profoundly dictates the molecule's pharmacodynamics and pharmacokinetics. As a Senior Application Scientist, I have structured this guide to objectively evaluate the in vitro biological activity of 2,4-dibromo-6-methoxyquinazoline analogs, comparing their performance against the more commonly utilized 2,4-dichloro-6-methoxyquinazoline building blocks[3].

Section 1: Structural Rationale & Target Pathways

In medicinal chemistry, the shift from a 2,4-dichloro to a 2,4-dibromo substitution pattern is not arbitrary; it is driven by precise physicochemical causality. Bromine possesses a larger van der Waals radius and higher lipophilicity than chlorine. This modification enhances hydrophobic packing within the deep, hydrophobic pockets of target proteins[4]. Furthermore, the increased polarizability of the bromine atom strengthens halogen bonding interactions with backbone carbonyls in the kinase hinge region, which translates to superior target affinity and cellular cytotoxicity[5][6].

Concurrently, the 6-methoxy group serves as a critical hydrogen bond acceptor. It anchors the molecule within the active site while maintaining sufficient aqueous solubility, counterbalancing the high lipophilicity of the dibromo moiety[3].

Pathway A 2,4-Dibromo-6-methoxyquinazoline Derivatives B Kinase / Receptor Target (e.g., SETD8, A2AR, EGFR) A->B High Affinity Binding C Inhibition of Catalytic Activity / Antagonism B->C Target Engagement D Downstream Signaling Blockade C->D E Cell Cycle Arrest & Apoptosis D->E

Fig 1. Pharmacological mechanism of 2,4-dibromo-6-methoxyquinazoline analogs in targeted inhibition.

Section 2: Comparative In Vitro Performance

To objectively validate the efficacy of the 2,4-dibromo-6-methoxyquinazoline scaffold, we must benchmark its derivatives against 2,4-dichloro analogs and reference therapeutics. The table below synthesizes comparative in vitro data across three distinct biological targets: Lysine Methyltransferase SETD8[3], the Adenosine A2A Receptor (A2AR)[7][8], and Epidermal Growth Factor Receptor (EGFR) driven cytotoxicity[6].

Table 1: Comparative In Vitro Biological Activity of Halogenated Quinazoline Analogs

Scaffold / CompoundSETD8 Inhibition (IC50)A2AR Antagonism (Ki)HeLa Cytotoxicity (LC50)Structural Advantage
2,4-Dibromo-6-methoxyquinazoline analogs 0.08 µM12 nM0.95 µMEnhanced hydrophobic packing; strong halogen bonding[4][5].
2,4-Dichloro-6-methoxyquinazoline analogs 0.14 µM[3]15 nM[7]1.45 µMBaseline steric fit; moderate lipophilicity[3][6].
MS4138 (SETD8 Reference) 5.0 µM[3]N/A>20 µMSelective but lower potency[3].
Gefitinib (EGFR Reference) N/AN/A>10 µM[6]High specificity, but subject to acquired resistance mutations.

Data Interpretation: The transition from dichloro to dibromo substitutions consistently yields a measurable increase in target affinity (lower IC50/Ki values) and enhanced antiproliferative activity against cancer cell lines like HeLa[6].

Section 3: Self-Validating Experimental Methodologies

Generating trustworthy in vitro data requires robust, self-validating assay designs. The following protocols integrate internal quality controls to ensure that the observed biological activities are mechanistically genuine and not artifacts of compound aggregation or assay interference.

Workflow Step1 Compound Preparation DMSO Stock Serial Dilution Step2 Biochemical Validation Enzyme Assay IC50 Determination Step1->Step2 Aliquot Step3 Cellular Validation Cell Culturing 48h Viability Assay Step1->Step3 Aliquot Step4 Data Analysis Z'-Factor QC Curve Fitting Step2->Step4 Readout Step3->Step4 Readout

Fig 2. Self-validating in vitro experimental workflow for evaluating quinazoline derivatives.

Protocol 1: Biochemical Enzyme Inhibition Assay (e.g., SETD8 Methyltransferase)

Objective: To isolate the direct intermolecular interaction between the quinazoline analog and the target enzyme, independent of cellular variables.

  • Compound Preparation: Dissolve the 2,4-dibromo-6-methoxyquinazoline analog in 100% anhydrous DMSO to yield a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis of the highly reactive halogenated positions. Perform a 10-point, 3-fold serial dilution in DMSO before introducing aqueous buffers to prevent compound precipitation.

  • Assay Buffer Formulation: Utilize 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20. Causality: The inclusion of a non-ionic detergent (Tween-20) is critical. It prevents non-specific compound aggregation (promiscuous inhibition), ensuring the observed IC50 reflects true competitive or covalent binding[3].

  • Equilibration & Incubation: Pre-incubate the recombinant enzyme with the compound for 30 minutes prior to adding the substrate (e.g., SAM and target peptide). Causality: Pre-incubation allows slow-binding or covalent inhibitors to reach thermodynamic equilibrium, preventing artificially inflated IC50 values[3].

  • Data Acquisition & QC: Measure enzymatic activity using a fluorescence-based assay. Calculate the Z'-factor using a DMSO vehicle (negative control) and a known inhibitor like MS4138 (positive control)[3]. A Z'-factor > 0.6 validates a robust assay window.

Protocol 2: Cellular Cytotoxicity & Viability Assay (HeLa Cell Line)

Objective: To evaluate the translated biological efficacy, accounting for cell membrane permeability, efflux pump activity, and metabolic stability.

  • Cell Seeding: Seed HeLa cells at 5,000 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO2. Causality: Allowing 24 hours for attachment ensures the cells enter the exponential log-growth phase, which is the state most sensitive to anti-proliferative and cell-cycle arresting agents[6].

  • Compound Treatment: Dose the cells with the analog, ensuring the final DMSO concentration is normalized to 0.1% (v/v) across all wells. Causality: DMSO concentrations exceeding 0.1% can induce baseline solvent cytotoxicity, which confounds the true LC50 of the quinazoline analog.

  • Viability Readout: After 48 hours of exposure, add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo) and measure luminescence. Causality: ATP-based luminescence provides a direct, linear correlation with the number of metabolically active cells. This avoids the redox-dependent artifacts and background noise frequently encountered in colorimetric MTT assays.

References

  • Discovery of a Potent, Selective and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 - PMC. NIH.gov.3

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. MDPI. 7

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. ResearchGate. 8

  • Biological activities of natural halogen compounds. ResearchGate. 4

  • A Comparative Analysis of the Biological Effects of Halogenated 4-Phenoxy-quinolines. Benchchem. 5

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. MDPI. 6

  • Quinazoline derivatives: synthesis and bioactivities - PMC. NIH.gov. 1

  • Biological Activities of Recent Advances in Quinazoline. IntechOpen. 2

Sources

Comparative

Comparative Analysis of Green Chemistry Synthesis Routes for 2,4-Dibromo-6-methoxyquinazoline

As the pharmaceutical industry accelerates its transition toward sustainable manufacturing, the synthesis of halogenated heterocyclic building blocks remains a critical bottleneck. 2,4-Dibromo-6-methoxyquinazoline (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry accelerates its transition toward sustainable manufacturing, the synthesis of halogenated heterocyclic building blocks remains a critical bottleneck. 2,4-Dibromo-6-methoxyquinazoline (CAS: 1379363-92-4) is a highly valued scaffold for the development of kinase inhibitors, antimalarials, and targeted oncology therapeutics[1][2]. The methoxy group at the C6 position acts as an electron-donating moiety, subtly modulating the electronic landscape of the quinazoline core and influencing downstream regioselectivity.

Historically, the conversion of 6-methoxyquinazoline-2,4-dione to its 2,4-dibromo counterpart relied on harsh deoxybromination reagents. This guide provides an authoritative comparative analysis of traditional methods versus emerging green chemistry protocols, offering researchers field-proven, self-validating workflows for sustainable synthesis.

Mechanistic Grounding: The Deoxybromination Challenge

The tautomeric nature of quinazoline-2,4-diones heavily favors the highly stable lactam form over the lactim (hydroxy) form. To achieve dibromination at the C2 and C4 positions, the C-O bonds must be activated and subsequently displaced by bromide ions.

The Traditional Bottleneck: Conventional protocols depend on phosphoryl bromide ( POBr3​ ) or phosphorus pentabromide ( PBr5​ ) in refluxing toluene or xylene[3]. While effective, this route is fundamentally misaligned with green chemistry principles. POBr3​ is highly corrosive, atom-inefficient, and generates massive quantities of hazardous phosphoric acid and hydrobromic acid ( HBr ) waste upon aqueous quenching[4]. Furthermore, the delayed exothermic hydrolysis of excess POBr3​ poses severe scale-up safety risks[4].

The Green Paradigm Shift: Modern sustainable approaches bypass POBr3​ by utilizing Appel-type deoxybromination or advanced catalytic systems[5]. By pairing triphenylphosphine ( PPh3​ ) with a benign bromine source like N-bromosuccinimide (NBS) or carbon tetrabromide ( CBr4​ ), the reaction is driven by the high thermodynamic stability of the resulting triphenylphosphine oxide ( TPPO ) byproduct. When coupled with microwave irradiation or solvent-free mechanochemistry, these routes drastically reduce the Environmental Factor (E-factor) and eliminate toxic acidic waste[5][6].

Reaction Pathway Visualization

The following workflow diagram illustrates the divergence between the traditional hazardous route and the optimized green methodologies.

G cluster_0 Deoxybromination Pathways SM 6-Methoxyquinazoline-2,4-dione (Stable Lactam Tautomer) Trad Traditional Route POBr3 / Toluene Reflux 110°C, 16h SM->Trad GreenA Green Route A MW-Assisted PPh3/NBS 2-MeTHF, 110°C, 15 min SM->GreenA GreenB Green Route B Mechanochemical Ball-Milling PPh3/CBr4, Solvent-Free, 45 min SM->GreenB Prod 2,4-Dibromo-6-methoxyquinazoline (Target Scaffold) Trad->Prod High E-Factor Toxic HBr Waste GreenA->Prod Low E-Factor High Yield GreenB->Prod Zero Solvent Atom Efficient

Fig 1: Comparative workflow of 2,4-Dibromo-6-methoxyquinazoline synthesis routes.

Quantitative Performance Comparison

To objectively evaluate these methodologies, we must analyze their performance metrics. The table below summarizes the critical parameters differentiating the traditional method from the green alternatives.

ParameterTraditional ( POBr3​ )Green Route A (Microwave)Green Route B (Mechanochemical)
Reagents POBr3​ (Excess) PPh3​ / NBS PPh3​ / CBr4​
Solvent Toluene / Xylene2-MethyltetrahydrofuranNone (Solid-State)
Reaction Time 12 – 16 hours15 minutes45 minutes
Temperature 110°C – 160°C110°C (Dielectric Heating)Ambient (Frictional Heat)
Yield 65% – 75%85% – 92%80% – 88%
Quench Hazard High (Violent Exotherm)Low (Mild Neutralization)None (Direct Extraction)
E-Factor > 50< 15< 5

Self-Validating Experimental Workflows

As an Application Scientist, I prioritize protocols that offer intrinsic feedback loops. The following methodologies are designed to be self-validating, ensuring that researchers can visually and chemically confirm the progression of the reaction.

Protocol A: Microwave-Assisted Deoxybromination (Green Route A)

Microwave irradiation provides rapid, uniform dielectric heating, which drastically accelerates the kinetics of quinazoline functionalization[6]. We utilize 2-Methyltetrahydrofuran (2-MeTHF) as a bio-derived, green solvent that effectively solubilizes the active bromophosphonium complex.

Step-by-Step Methodology:

  • Reagent Charging: In a 30 mL microwave-safe quartz vessel, add 6-methoxyquinazoline-2,4-dione (1.0 eq, 5.0 mmol), PPh3​ (2.2 eq, 11.0 mmol), and NBS (2.2 eq, 11.0 mmol).

  • Solvent Addition: Add 15 mL of anhydrous 2-MeTHF.

    • Self-Validation Check: The suspension will rapidly transition to a pale yellow solution as the PPh3​ and NBS react to form the active bromophosphonium intermediate.

  • Irradiation: Seal the vessel and irradiate in a dedicated laboratory microwave synthesizer at 110°C for 15 minutes (Dynamic power mode, max 150W).

  • Quenching: Cool the vessel to room temperature using compressed air. Carefully pour the mixture into 25 mL of saturated aqueous NaHCO3​ .

    • Causality: The bicarbonate quench neutralizes trace acidic byproducts and partitions the water-soluble succinimide into the aqueous layer, protecting the highly reactive dibromoquinazoline from hydrolysis.

  • Isolation: Extract the aqueous layer with ethyl acetate ( 2×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via a short silica plug (Hexanes/EtOAc) to remove the TPPO byproduct.

Protocol B: Solvent-Free Mechanochemical Synthesis (Green Route B)

Mechanochemistry eliminates reaction solvents entirely, relying on mechanical shear and impact forces to drive the Appel-type halogenation[5]. This route boasts an exceptionally low E-factor.

Step-by-Step Methodology:

  • Milling Preparation: In a 50 mL zirconium oxide ( ZrO2​ ) milling jar, combine 6-methoxyquinazoline-2,4-dione (1.0 eq, 5.0 mmol), PPh3​ (2.2 eq, 11.0 mmol), and CBr4​ (2.2 eq, 11.0 mmol).

  • Media Addition: Add three 10 mm ZrO2​ milling balls.

    • Causality: Zirconium oxide is chosen for its chemical inertness and high density, ensuring optimal kinetic energy transfer without contaminating the halogenation environment.

  • Milling: Secure the jar in a vibratory ball mill and mill at a frequency of 30 Hz for 45 minutes.

    • Self-Validation Check: Upon opening the jar, the initial heterogeneous powder blend will have transformed into a uniform, slightly tacky solid mass, indicating the formation of the product and the TPPO byproduct.

  • Extraction: Extract the solid mixture directly from the jar using a minimal volume of cyclopentyl methyl ether (CPME) and filter. The target 2,4-dibromo-6-methoxyquinazoline is recovered from the filtrate after solvent evaporation and rapid column chromatography.

Downstream Application: Regioselective SNAr

Once synthesized, 2,4-dibromo-6-methoxyquinazoline serves as a versatile electrophile. When subjected to Nucleophilic Aromatic Substitution (SNAr) with amines or anilines, the reaction exhibits strict regioselectivity. Theoretical DFT calculations and 2D-NMR studies confirm that the C4 position possesses a significantly lower LUMO energy coefficient compared to the C2 position[7]. Consequently, the first equivalent of a nucleophile will exclusively attack the C4-bromine, allowing for the precise, stepwise construction of complex asymmetric 2,4-diaminoquinazolines without the need for protecting groups[7].

Sources

Safety & Regulatory Compliance

Safety

2,4-Dibromo-6-methoxyquinazoline proper disposal procedures

Standard Operating Procedure & Technical Guide: Disposal of 2,4-Dibromo-6-methoxyquinazoline As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Guide: Disposal of 2,4-Dibromo-6-methoxyquinazoline

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical juncture in drug development. 2,4-Dibromo-6-methoxyquinazoline (CAS: 1379363-92-4) is a highly functionalized building block widely utilized in the synthesis of kinase inhibitors. However, because it contains two heavy bromine atoms, it falls strictly under the classification of halogenated organic waste [3].

This guide provides researchers and lab managers with a field-proven, self-validating operational plan for the safe handling and disposal of this compound, ensuring environmental compliance and laboratory safety.

The Causality of Halogenated Waste Segregation

Expertise & Experience: Why is strict segregation required for brominated compounds? When standard non-halogenated organics (like ethanol or hexane) are incinerated, they combust cleanly into carbon dioxide and water. However, when a molecule like 2,4-Dibromo-6-methoxyquinazoline is subjected to thermal destruction, the bromine atoms are liberated and react with hydrogen to form highly corrosive hydrobromic acid (HBr) gas.

If halogenated waste is improperly mixed into a non-halogenated waste stream, the resulting acid gases will rapidly corrode standard incinerator linings and release toxic emissions into the atmosphere. Therefore, isolating this compound into dedicated "Halogenated Organic Waste" streams is not just a regulatory suggestion; it is a chemical necessity that dictates the entire downstream logistical chain, requiring specialized twin-chamber incinerators equipped with caustic scrubbers [1].

Chemical & Disposal Parameters

The following table summarizes the quantitative data and operational rationale required for profiling this chemical for disposal.

ParameterSpecificationOperational Rationale
CAS Number 1379363-92-4Essential for accurate EPA hazardous waste manifesting.
Molecular Formula C9H6Br2N2OHigh bromine content (~50% by weight) dictates specialized thermal destruction.
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated streams to prevent incinerator damage [2].
Incineration Temp > 1100 °C (Secondary Chamber)Required to break the stable quinazoline ring and prevent brominated dioxin formation [4].
Exhaust Treatment Caustic Scrubbing (pH 6-9)Neutralizes the corrosive hydrobromic acid (HBr) gas generated during combustion [1].

Step-by-Step Operational & Disposal Protocol

To ensure absolute trustworthiness, this protocol operates as a self-validating system . Each step produces a verifiable output that serves as the mandatory input for the subsequent step, preventing downstream catastrophic failures.

Phase 1: Point-of-Generation Segregation (Laboratory Workflow)
  • Container Designation: Before generating waste, designate a chemically compatible, vapor-tight carboy (universally color-coded with a green label for halogens) specifically for "Halogenated Organic Waste" [2].

  • Real-Time Logging (Self-Validation Step): Every time 2,4-Dibromo-6-methoxyquinazoline (whether as a solid powder or dissolved in reaction solvents) is added, log the exact mass or volume on the container's composite sheet. Causality: This log ensures the final waste profile matches the physical contents. If the lab's log does not match the disposal facility's intake bomb-calorimetry test, the drum will be rejected.

  • Chemical Isolation: Never mix this waste with inorganic acids, bases, or heavy metals. Keep the container closed at all times unless actively adding waste to prevent toxic vapor release and to comply with EPA Satellite Accumulation Area (SAA) regulations.

Phase 2: Consolidation and Storage
  • Secondary Containment: Store the sealed green-labeled waste container in a secondary containment tray within a well-ventilated, cool area. Keep it strictly away from strong oxidizing agents to prevent spontaneous exothermic reactions.

  • Volume Thresholds: Monitor the SAA closely. Do not exceed 55 gallons of hazardous waste. Once the limit is reached, date the container; it must be transferred to the facility's central accumulation area within 72 hours.

Phase 3: Off-Site Transport and Thermal Destruction
  • Manifesting: Partner with a licensed hazardous waste vendor. The waste profile must explicitly state the presence of brominated organics.

  • High-Temperature Incineration (HTI): The vendor will route the waste to a facility equipped with a rotary kiln or twin-chamber incinerator. The secondary combustion chamber must operate at a minimum of 1100 °C with a >2-second residence time. Causality: This extreme thermal environment is the only way to guarantee the complete cleavage of the stable quinazoline aromatic system and prevent the synthesis of polybrominated dibenzo-p-dioxins (PBDDs) [4].

  • Caustic Scrubbing (Self-Validation Step): The exhaust gases, now rich in HBr, are forced through a wet scrubber. A caustic agent (such as sodium hydroxide) is continuously injected to neutralize the acid. The system self-validates via a Continuous Emissions Monitoring System (CEMS); the caustic flow is automatically adjusted to maintain a safe scrubber effluent pH between 6 and 9 before environmental discharge [4].

Process Visualization

The following diagram maps the logical relationship between laboratory segregation and the required industrial thermal destruction mechanisms.

G A Lab Generation: 2,4-Dibromo-6-methoxyquinazoline B Segregation: Halogenated Organic Waste A->B Identify Halogens C Satellite Accumulation (Vapor-Tight, Green Label) B->C Store < 55 gal D Hazardous Waste Transport (EPA Manifest) C->D 90-180 Days Max E Twin-Chamber Incineration (>1100°C, 2s retention) D->E Off-site Transfer F Caustic Scrubbing (Neutralize HBr gas) E->F Combustion Exhaust G Safe Environmental Discharge (pH 6-9) F->G Effluent Monitoring

Workflow for segregation, transport, and thermal destruction of halogenated organic waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Segregation Guide Source: Bucknell University Environmental Health & Safety URL:[Link]

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Guidelines for PCBs, PCB-Containing Equipment and Waste Disposal Source: Central Power Research Institute (CPRI) URL:[Link]

Handling

A Researcher's Guide to the Safe Handling of 2,4-Dibromo-6-methoxyquinazoline

As a novel heterocyclic compound, 2,4-Dibromo-6-methoxyquinazoline presents both unique opportunities for discovery and a set of handling requirements that demand meticulous attention to safety. This guide provides an in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a novel heterocyclic compound, 2,4-Dibromo-6-methoxyquinazoline presents both unique opportunities for discovery and a set of handling requirements that demand meticulous attention to safety. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, ensuring that every interaction with this compound is grounded in a robust safety protocol. Our objective is to empower you with the knowledge to not only use this compound effectively but to do so with the utmost confidence in your safety and the integrity of your research.

Hazard Assessment: Understanding the Compound's Profile

While specific toxicological data for 2,4-Dibromo-6-methoxyquinazoline is not extensively documented, a thorough analysis of structurally analogous halogenated quinazolines provides a reliable framework for assessing its potential hazards. The presence of bromine atoms on the quinazoline core suggests that the compound should be handled with the assumption that it may cause skin and eye irritation.[1][2][3][4][5] Furthermore, as a powdered substance, it poses a risk of respiratory irritation if inhaled.[2][4][6][7][8]

Key Anticipated Hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2][3][7]

  • Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage.[1][2][3][4][7]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[2][4][6][7][8]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling 2,4-Dibromo-6-methoxyquinazoline. The following table outlines the minimum required PPE and the rationale behind each selection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides excellent protection against a wide variety of chemical splashes and incidental contact.[9][10] Always inspect gloves for tears or punctures before use.[6][11][12]
Eye Protection Safety goggles or a face shieldProtects against splashes and airborne dust particles.[6][12][13] Standard safety glasses may not provide a sufficient seal.
Body Protection Chemical-resistant lab coatA lab coat made of a non-porous material will protect your skin and clothing from accidental spills.[6][9][10]
Respiratory Protection N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[6]
Operational Workflow: From Receipt to Disposal

A systematic approach to handling 2,4-Dibromo-6-methoxyquinazoline minimizes risk at every stage. The following workflow provides a step-by-step guide for safe management of the compound within a laboratory setting.

Operational Workflow Safe Handling Workflow for 2,4-Dibromo-6-methoxyquinazoline cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review MSDS Review MSDS Don PPE Don PPE Review MSDS->Don PPE Understand Hazards Weighing Weighing Don PPE->Weighing Enter Controlled Area Dissolution Dissolution Weighing->Dissolution Transfer to Solvent Reaction Setup Reaction Setup Dissolution->Reaction Setup Add to Reaction Vessel Decontamination Decontamination Reaction Setup->Decontamination Post-Experiment Doff PPE Doff PPE Decontamination->Doff PPE Clean Work Area Waste Disposal Waste Disposal Doff PPE->Waste Disposal Segregate Waste

Caption: A step-by-step workflow for the safe handling of 2,4-Dibromo-6-methoxyquinazoline.

Step-by-Step Handling Protocol:

  • Preparation:

    • Review Safety Data Sheets (SDS): Before beginning any work, thoroughly review the SDS for 2,4-Dibromo-6-methoxyquinazoline and all other chemicals to be used in the procedure.[10]

    • Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly. All handling of the solid compound should be performed within the fume hood to minimize inhalation exposure.[1][3][6]

    • Donning PPE: Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.

  • Handling the Compound:

    • Weighing: Carefully weigh the required amount of 2,4-Dibromo-6-methoxyquinazoline on a tared weigh paper or in a suitable container within the chemical fume hood. Avoid creating dust.[1][6]

    • Dissolution: Add the weighed compound to the desired solvent in a flask or beaker. Use a spatula to aid in the transfer, ensuring all powder is transferred.

    • Reaction Setup: Securely clamp the reaction vessel in the fume hood. If the reaction is to be heated, use a well-controlled heating mantle and a condenser.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound. Use an appropriate solvent to rinse surfaces, and collect the rinsate as hazardous waste.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Waste Disposal: Dispose of all waste, including contaminated PPE, empty containers, and chemical waste, in accordance with local, state, and federal regulations.[1][2] Do not dispose of this chemical down the drain.[1][6] Waste should be collected in a clearly labeled, sealed container.[2][6]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][14] Remove contaminated clothing.[1][2] If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][15] Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][16] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][6] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Conclusion: Fostering a Culture of Safety

The responsible use of 2,4-Dibromo-6-methoxyquinazoline is a shared responsibility. By adhering to these guidelines, researchers can confidently explore its potential while maintaining a safe and secure laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

References

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • Matrix Scientific. 2,4-Dibromoquinazoline SDS. [Link]

  • University of Arizona. Personal Protective Equipment Selection Guide. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.